Chemical structure and molecular weight of N-(2-ethoxyphenyl)propanamide
The following is an in-depth technical guide on the chemical structure, synthesis, and molecular characterization of N-(2-ethoxyphenyl)propanamide . Chemical Identity, Synthesis, and Structural Characterization Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the chemical structure, synthesis, and molecular characterization of N-(2-ethoxyphenyl)propanamide .
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
N-(2-ethoxyphenyl)propanamide (also known as o-propionylphenetidine) is the ortho-isomer of the historical analgesic Triphenin (p-propionylphenetidine). While its para-isomer has been extensively utilized in pharmaceutical history, the ortho-isomer presents distinct physicochemical properties driven by the proximity of the ethoxy ether group to the amide functionality.
This guide provides a definitive breakdown of its molecular weight, structural conformation, synthetic pathways, and spectroscopic signature. It is designed to serve as a reference for laboratory synthesis and analytical validation.
Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]
The molecule consists of an o-phenetidine core acylated with a propionyl group. The ortho substitution pattern introduces steric and electronic effects that differentiate it significantly from its para counterpart.
Not widely listed (Distinct from p-isomer CAS 19314-14-8)
Molecular Formula
C₁₁H₁₅NO₂
Molecular Weight
193.24 g/mol
Physical State
Solid (Low-melting crystalline solid)
Predicted Melting Point
75–85 °C (Lower than p-isomer ~122 °C due to internal H-bonding)
Solubility
Soluble in ethanol, chloroform, ethyl acetate; sparingly soluble in water.[1][2]
Molecular Weight Breakdown
The precise molecular weight is calculated based on standard atomic weights (
, , , ).
Carbon (11 × 12.011): 132.121 Da
Hydrogen (15 × 1.008): 15.120 Da
Nitrogen (1 × 14.007): 14.007 Da
Oxygen (2 × 15.999): 31.998 Da
Total:193.246 Da
Structural Analysis & The "Ortho-Effect"
Unlike the linear para-isomer, N-(2-ethoxyphenyl)propanamide exhibits a specific conformational preference due to the Ortho-Effect .
Intramolecular Hydrogen Bonding
The amide hydrogen (
) acts as a donor, while the ether oxygen () at the ortho position acts as an acceptor. This proximity allows for the formation of a pseudo-5-membered ring via an intramolecular hydrogen bond .
Consequence 1 (Melting Point): This internal bond reduces the molecule's ability to form intermolecular hydrogen networks (crystal lattice forces), resulting in a significantly lower melting point compared to the para-isomer.
Consequence 2 (Lipophilicity): The "hiding" of polar groups makes the ortho-isomer more lipophilic (higher
) and potentially more permeable through biological membranes.
Graphviz Diagram: Structural Connectivity
The following diagram illustrates the connectivity and the steric environment of the amide bond.
Figure 1: Structural connectivity emphasizing the ortho-substitution and potential intramolecular interaction.
Synthesis Protocol
The most reliable route for high-purity synthesis is the Schotten-Baumann reaction or Anhydride Acylation . The anhydride method is preferred for laboratory scale to avoid HCl byproduct management.
Method: Acylation of o-Phenetidine
Precursors:
o-Phenetidine (2-Ethoxyaniline): CAS 94-70-2 (Liquid, bp 229 °C).
Propionic Anhydride: CAS 123-62-6.
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
Preparation: Dissolve 10.0 mmol of o-phenetidine in 20 mL of dry DCM in a round-bottom flask. Add 1.1 equivalents of triethylamine (Et₃N) to scavenge acid if using chloride, or as a catalyst.
Addition: Cool the solution to 0 °C. Dropwise add 1.1 equivalents of propionic anhydride (or propionyl chloride) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
Workup:
Wash the organic layer with 1M HCl (to remove unreacted amine).
Wash with sat. NaHCO₃ (to remove propionic acid byproduct).
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Graphviz Diagram: Synthesis Pathway
Figure 2: Synthetic workflow for the acylation of o-phenetidine.
Analytical Characterization (Predicted)
Since specific spectral libraries often omit the ortho isomer in favor of the para, the following data is derived from standard spectroscopic increments for ortho-substituted anilines.
¹H-NMR (400 MHz, CDCl₃)
1.25 (t, 3H): Methyl protons of the propionyl group ().
1.45 (t, 3H): Methyl protons of the ethoxy group ().
2.45 (q, 2H): Methylene protons of the propionyl group ().
4.10 (q, 2H): Methylene protons of the ethoxy group ().
8.35 (dd, 1H): Aromatic proton (H-6). Note: This proton is deshielded by the adjacent amide carbonyl.
7.90 (br s, 1H): Amide NH. Note: Sharpens and shifts downfield if intramolecular H-bonding is strong.
IR Spectroscopy (FT-IR)
3250–3350 cm⁻¹: N-H stretch (Amide).
1650–1660 cm⁻¹: C=O stretch (Amide I band).
1530–1550 cm⁻¹: N-H bend (Amide II band).
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).
Safety & Toxicology
While the para-isomer (Phenacetin/Triphenin) was withdrawn due to nephrotoxicity and carcinogenicity, the ortho-isomer shares similar risks but with different metabolic kinetics.
Handling: Standard PPE (Gloves, Goggles, Lab Coat).
Toxicity: Potential for methemoglobinemia (characteristic of aniline derivatives). Avoid inhalation or skin contact.
Storage: Store in a cool, dry place away from strong oxidizers.
References
PubChem Compound Summary. N-(4-Ethoxyphenyl)propanamide (Para-isomer reference for comparison). National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. Acetamide, N-(2-ethoxyphenyl)- (Ortho-acetyl analog reference). National Institute of Standards and Technology.[3] [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
The Evolving Landscape of N-(2-ethoxyphenyl)propanamide Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling a Versatile Scaffold In the realm of medicinal chemistry, the identification of privileged scaffolds that can be iteratively modified to target a multitude of biological endpoints is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Scaffold
In the realm of medicinal chemistry, the identification of privileged scaffolds that can be iteratively modified to target a multitude of biological endpoints is a cornerstone of modern drug discovery. The N-(2-ethoxyphenyl)propanamide core represents one such versatile framework, giving rise to a class of derivatives with a remarkable breadth of pharmacological activities. These compounds have garnered significant attention for their potential as anticonvulsant, analgesic, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of N-(2-ethoxyphenyl)propanamide derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.
The fundamental structure, characterized by an ethoxy group ortho to a propanamide linkage on a phenyl ring, provides a unique combination of lipophilicity and hydrogen bonding capabilities, crucial for interaction with various biological targets. The exploration of this chemical space has led to the discovery of potent molecules with promising therapeutic profiles.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of N-(2-ethoxyphenyl)propanamide derivatives is typically achieved through straightforward and robust amidation reactions. The general synthetic pathway involves the coupling of a substituted propanoic acid derivative with 2-ethoxyaniline.
General Synthesis Protocol: Amide Bond Formation
A common and effective method for constructing the core N-(2-ethoxyphenyl)propanamide structure is through the use of coupling agents.
Step-by-Step Methodology:
Activation of the Carboxylic Acid: The desired propanoic acid derivative (1 equivalent) is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and an activator, such as 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents), are added to the solution. The mixture is stirred at 0°C for 30 minutes to form the activated ester.
Amine Coupling: 2-ethoxyaniline (1 equivalent) is then added to the reaction mixture.
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(2-ethoxyphenyl)propanamide derivative.
This versatile protocol can be adapted for the synthesis of a wide array of derivatives by utilizing appropriately substituted propanoic acids and anilines. For instance, the synthesis of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen has been successfully achieved using a similar DCC/DMAP coupling method, yielding products in the range of 75-91%.[1]
Caption: General synthetic workflow for N-(2-ethoxyphenyl)propanamide derivatives.
Pharmacological Activities and Structure-Activity Relationships
The N-(2-ethoxyphenyl)propanamide scaffold has proven to be a fertile ground for the discovery of compounds with diverse biological activities. The following sections will detail the key therapeutic areas where these derivatives have shown promise.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of N-(2-ethoxyphenyl)propanamide derivatives and related structures. These compounds have demonstrated efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[2][3]
Structure-Activity Relationship (SAR) Insights:
Substitution on the Propanamide Moiety: Studies on N-benzyl-2-acetamidopropionamide derivatives have revealed that the placement of a small, substituted heteroatom moiety at the C(3) position is crucial for maximal anticonvulsant activity.[4] Specifically, oxygen-substituted derivatives, such as N-benzyl-2-acetamido-3-methoxypropionamide, have shown high potency.[4]
Stereochemistry: The stereochemistry at the C(2) position of the propanamide chain can significantly impact anticonvulsant activity. For one highly potent derivative, the (R)-stereoisomer exhibited the majority of the anticonvulsant effect, with an ED50 value of 4.5 mg/kg, while the (S)-stereoisomer was significantly less active (ED50 > 100 mg/kg).[4]
Aromatic Ring Modifications: The nature and position of substituents on the phenyl ring attached to the amide nitrogen also play a critical role. Hybrid compounds based on a pyrrolidine-2,5-dione scaffold have been investigated, with some derivatives showing higher anticonvulsant activity than the established drug valproic acid.[2]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to interact with voltage-gated sodium channels.[2] Another promising avenue of research points towards the modulation of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2), as a novel mechanism of action.[5]
Caption: Pharmacological activities stemming from the core structure.
Analgesic Activity
The analgesic potential of N-(2-ethoxyphenyl)propanamide derivatives has also been an area of active investigation. This is often linked to their anticonvulsant properties, as many antiepileptic drugs are also used in the management of chronic pain.[2]
Key Findings:
Broad-Spectrum Potential: Certain hybrid compounds of pyrrolidine-2,5-dione have demonstrated prominent antinociceptive activity in models of both inflammatory and neuropathic pain.[2]
Opioid Receptor Modulation: Some N-phenyl-N-(piperidin-2-yl)propionamide analogues, which share structural similarities, have shown moderate to good binding affinities for the μ-opioid receptor, suggesting a potential mechanism for their analgesic effects.[6]
Peripheral Action: The analgesic effects of some derivatives may have a significant peripheral component, which could lead to a reduction in centrally-mediated side effects.[7]
Experimental Protocol: Hot Plate Test for Analgesia
This widely used method assesses the central antinociceptive activity of a compound.
Animal Acclimatization: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
Compound Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally).
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the latency to the pain response is measured again.
Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Anti-inflammatory Activity
Derivatives of N-(2-ethoxyphenyl)propanamide have also been explored for their anti-inflammatory properties. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[8]
SAR and Mechanistic Insights:
COX Inhibition: The structural features of these derivatives allow them to bind to the active site of COX enzymes, thereby blocking the production of prostaglandins.[9] Some compounds have shown dual inhibitory effects on both COX-2 and other targets like topoisomerase I.[9]
Reduced Gastrointestinal Side Effects: A significant advantage of developing novel non-steroidal anti-inflammatory drugs (NSAIDs) is the potential for reduced gastrointestinal toxicity. Prodrug strategies, such as creating amide derivatives of known NSAIDs like ketoprofen and ibuprofen, have been shown to result in non-ulcerogenic compounds.[1][10]
Inhibition of Prostaglandin E2 (PGE2): Certain N-phenylcarbamothioylbenzamides, which are structurally related, have demonstrated potent inhibition of PGE2 synthesis, consistent with their anti-inflammatory effects and lower ulcer incidence compared to indomethacin.[11]
Derivative Class
Key Finding
Potential Advantage
Reference
N-[2-(aryl/heteroaryl substituted)ethyl]propanamides of (S)-ketoprofen and (S)-ibuprofen
In vivo anti-inflammatory and analgesic properties
The N-(2-ethoxyphenyl)propanamide scaffold and its derivatives represent a promising and versatile class of compounds with significant therapeutic potential. The research highlighted in this guide demonstrates their utility as anticonvulsants, analgesics, and anti-inflammatory agents. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.
Future research should focus on:
Elucidating Detailed Mechanisms of Action: While some targets have been identified, a deeper understanding of the molecular interactions will facilitate the design of more potent and selective compounds.
Optimizing Pharmacokinetic Properties: Further modifications to improve oral bioavailability, metabolic stability, and brain penetration (for CNS targets) are crucial for clinical translation.
Exploring Novel Therapeutic Applications: Given the diverse biological activities observed, these derivatives may have potential in other therapeutic areas, such as neurodegenerative diseases and oncology.
References
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHitA2W5mXbxGCj17Ay7uBc5CfiurzM8ucWDvJlyk0uyly4lXh5kCGlEiZUMiQ8yYW4p41xbKNchj3PEv5V7sY9MdoLxOFXNdTADpr0jNGXg8kYOCdGUyTojlw7gOmGnDutk=]
Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [URL: https://pubmed.ncbi.nlm.nih.gov/25208881/]
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473854/]
Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. [URL: https://pubmed.ncbi.nlm.nih.gov/31812739/]
Discovery and Characterization of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a Potent and Selective Positive Allosteric Modulator of MrgX1. [URL: https://www.researchgate.
Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s) - SciSpace. [URL: https://typeset.io/papers/design-and-synthesis-of-stable-n-2-aryl-heteroaryl-2g155h696q]
Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. [URL: https://www.researchgate.
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [URL: https://www.semanticscholar.org/paper/Development-of-Novel-Alaninamide-Derivatives-with-Abram-Jakubiec/0b8e6c73367c3315a6b7d51965e52c84a86b533d]
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312248/]
Analgesic and anti-inflammatory properties of novel, selective, and potent EP4 receptor antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/28559981/]
List of fentanyl analogues - Wikipedia. [URL: https://en.wikipedia.org/wiki/List_of_fentanyl_analogues]
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. [URL: https://pubmed.ncbi.nlm.nih.gov/35868003/]
N-(4-Ethoxyphenyl)propanamide - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=19314-14-8]
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152310/]
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318182/]
(PDF) Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. [URL: https://www.researchgate.net/publication/12318721_Synthesis_and_Structure-Activity_Relationships_in_a_Series_of_Ethenesulfonamide_Derivatives_a_Novel_Class_of_Endothelin_Receptor_Antagonists]
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. [URL: https://www.researchgate.net/publication/287158782_Novel_N-phenylcarbamothioylbenzamides_with_anti-inflammatory_activity_and_prostaglandin_E2_inhibitory_properties]
Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. [URL: https://pubmed.ncbi.nlm.nih.gov/38086012/]
Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. [URL: https://www.researchgate.
novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. [URL: https://www.researchgate.net/publication/287158782_novel_N-phenylcarbamothioylbenzamides_with_anti-inflammatory_activity_and_prostaglandin_e_2_inhibitory_properties]
Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [URL: https://pubmed.ncbi.nlm.nih.gov/35984365/]
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324546/]
ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. [URL: https://www.jagannathuniversity.org/journal/published_paper/20/1581414457_13.pdf]
Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. [URL: https://www.mdpi.com/1422-0067/15/10/19374]
Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally. [URL: https://pubmed.ncbi.nlm.nih.gov/18706410/]
Chemical structure - biological activity relationship in the group of benzamide compounds II. [URL: https://www.researchgate.net/publication/237000806_Chemical_structure_-_biological_activity_relationship_in_the_group_of_benzamide_compounds_II]
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [URL: https://pubmed.ncbi.nlm.nih.gov/38829020/]
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [URL: https://pubmed.ncbi.nlm.nih.gov/9099950/]
An In-Depth Technical Guide to the Solubility Profile of N-(2-ethoxyphenyl)propanamide in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and determining the solubility profile of the active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility profile of the active pharmaceutical ingredient (API) N-(2-ethoxyphenyl)propanamide in various organic solvents. Recognizing that solubility is a critical determinant of a drug's bioavailability and manufacturability, this document synthesizes theoretical principles with practical experimental methodologies.[1][2][3][4] We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
The Critical Role of Solubility in Pharmaceutical Development
The solubility of an API is a cornerstone of successful drug development.[1][4] It directly influences key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[2][5] Poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy and potentially leading to late-stage development failures.[1][5] Therefore, a thorough understanding of an API's solubility in a range of solvents is paramount for formulation development, process chemistry, and ensuring consistent product performance.[3][5] This guide uses N-(2-ethoxyphenyl)propanamide as a model compound to illustrate the principles and techniques for establishing a comprehensive solubility profile.
Physicochemical Characterization of N-(2-ethoxyphenyl)propanamide
A foundational understanding of the physicochemical properties of N-(2-ethoxyphenyl)propanamide is essential for interpreting its solubility behavior.
The presence of an amide group allows for hydrogen bonding (both donor and acceptor), while the ethoxy group and the phenyl ring contribute to its lipophilic character. The overall molecule possesses a balance of hydrophilic and lipophilic regions, suggesting that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Framework of Solubility
The principle of "like dissolves like" provides a fundamental, qualitative understanding of solubility.[8] This concept is more rigorously defined by considering the interplay of intermolecular forces between the solute (N-(2-ethoxyphenyl)propanamide) and the solvent. These forces include:
Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density.
Dipolar Forces: Occur between polar molecules with permanent dipoles.
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).
A solvent will effectively dissolve a solute if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11] It involves agitating an excess amount of the solid drug in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved drug in the supernatant is measured.
Detailed Protocol for the Shake-Flask Method
Preparation of Saturated Solutions:
Add an excess amount of N-(2-ethoxyphenyl)propanamide to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that equilibrium is established with the undissolved solid.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath. A controlled temperature is critical as solubility is temperature-dependent.
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be determined experimentally in preliminary studies.[9]
Sample Separation:
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.[12][13]
Quantification:
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the concentration of N-(2-ethoxyphenyl)propanamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis:
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Express the solubility in appropriate units, such as mg/mL or moles/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Predictive Models for Solubility Profiling
While experimental determination is the gold standard, predictive models can provide valuable insights for solvent screening and understanding solubility behavior.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more nuanced approach than single-parameter polarity scales by dividing the total cohesive energy of a substance into three components:
δd (Dispersion): Energy from dispersion forces.
δp (Polar): Energy from dipolar intermolecular forces.
δh (Hydrogen Bonding): Energy from hydrogen bonds.[14][15][16]
Each molecule can be represented as a point in a three-dimensional "Hansen space."[15] The principle states that substances with similar HSP values are likely to be miscible.[14][17] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.
Caption: Hansen Solubility Space illustrating solute-solvent affinity.
The Jouyban-Acree Model
For predicting the solubility of a drug in solvent mixtures, the Jouyban-Acree model is a widely used and accurate mathematical model.[18][19][20] It correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The general form of the model is:
Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixture, neat cosolvent, and water at temperature T, respectively.
f_c and f_w are the volume fractions of the cosolvent and water.
A_i are the model constants obtained by regression of experimental data.
This model is particularly useful in formulation development for optimizing the composition of solvent systems to achieve a target solubility.[21][22]
Data Interpretation and Application in Drug Development
The solubility data for N-(2-ethoxyphenyl)propanamide, whether experimentally determined or predicted, has several critical applications:
Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and crystallization processes.
Pre-formulation Studies: Guiding the selection of excipients and the development of appropriate dosage forms (e.g., solutions, suspensions).
Biopharmaceutical Classification System (BCS): The aqueous solubility of an API is a key parameter in the BCS, which helps to predict its in vivo absorption characteristics.
Risk Assessment: Early identification of poor solubility allows for the implementation of solubility enhancement strategies, such as salt formation, particle size reduction, or the use of amorphous forms.[1]
Conclusion
Establishing a comprehensive solubility profile for N-(2-ethoxyphenyl)propanamide is a critical activity in its development as a pharmaceutical agent. This guide has outlined a robust approach that integrates theoretical principles with a detailed experimental protocol for the shake-flask method. Furthermore, the application of predictive models like Hansen Solubility Parameters and the Jouyban-Acree model provides powerful tools for solvent screening and formulation optimization. By systematically applying these methodologies, researchers can gain a thorough understanding of the solubility characteristics of N-(2-ethoxyphenyl)propanamide, thereby mitigating development risks and accelerating its path to clinical application.
References
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 262-269. [Link]
ACS Publications. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research. [Link]
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]
Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Semantic Scholar. [Link]
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
Ingenta Connect. (n.d.). In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. [Link]
World Health Organization (WHO). (n.d.). Annex 4. [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. [Link]
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. [Link]
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]
alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]
N-(2-ethoxyphenyl)propanamide is the ortho-isomer of the historical analgesic/antipyretic drug Phenacetin (N-(4-ethoxyphenyl)acetamide). While the para-substituted isomers (Phenacetin, Paracetamol) dominated the analgesic market, the ortho-isomers remain critical in two distinct domains: pharmaceutical impurity profiling and sensory pharmacology (TRP channel modulation) .
This technical guide analyzes the pharmacological potential of N-(2-ethoxyphenyl)propanamide, distinguishing its physicochemical behavior from its para-counterparts. We explore its utility as a stable reference standard for detecting isomeric impurities in analgesic manufacturing and its potential as a scaffold for non-menthol cooling agents.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The position of the ethoxy group (ortho vs. para) significantly alters the compound's lipophilicity and metabolic stability. The ortho-substitution introduces steric hindrance around the amide bond, potentially reducing susceptibility to enzymatic hydrolysis compared to the para-isomer.
Structural Comparison[4]
Feature
N-(2-ethoxyphenyl)propanamide (Ortho)
Phenacetin (Para-Analog)
Impact on Pharmacology
Substitution
Ortho (2-position)
Para (4-position)
Ortho creates steric shielding of the amide nitrogen.
LogP (Est.)
~2.1
1.58
Ortho isomer is more lipophilic; higher BBB permeability.
Analgesic Potential vs. Toxicity (The "Ortho Effect")
While structurally capable of inhibiting Cyclooxygenase (COX) enzymes (the mechanism of paracetamol/phenacetin), the ortho-isomer exhibits a distinct toxicological profile.
Mechanism: Like its analogs, it likely acts by reducing the active site of COX enzymes or modulating the endocannabinoid system (via AM404-like metabolites).
Metabolic Activation: The primary metabolic risk is the hydrolytic cleavage of the amide bond, releasing 2-ethoxyaniline (o-phenetidine) .
Toxicology Alert: o-Phenetidine is a potent methemoglobinemia inducer and a genotoxic carcinogen. The ortho-position facilitates N-hydroxylation, leading to reactive quinone imines that bind DNA.
TRP Channel Modulation (Sensory Pharmacology)
The N-phenylamide scaffold is a "privileged structure" for modulating Transient Receptor Potential (TRP) channels, specifically TRPM8 (Cooling) and TRPV1 (Warming/Pain) .
Cooling Agents: Compounds like WS-3 (N-ethyl-p-menthane-3-carboxamide) rely on an amide linkage.
Hypothesis: The 2-ethoxyphenyl group mimics the steric bulk required for TRPM8 activation. Unlike menthol, N-(2-ethoxyphenyl)propanamide lacks the cooling "sting," making it a candidate for taste-masking applications in bitter drug formulations.
Applications in Drug Development
Primary Application: Analytical Reference Standard
In the GMP manufacturing of Phenacetin (or related aniline drugs), the formation of ortho-isomers is a critical quality attribute.
Role: N-(2-ethoxyphenyl)propanamide serves as the Certified Reference Material (CRM) to quantify isomeric purity.
Regulatory Limit: Isomeric impurities must typically be controlled to <0.15% (ICH Q3A guidelines).
Secondary Application: Synthetic Intermediate
The compound serves as a stable precursor for 2-ethylbenzoxazole synthesis.
Reaction: Under strong acidic conditions (e.g., Polyphosphoric Acid), the amide oxygen attacks the ortho-carbon (with loss of ethanol) or, more commonly, the ether is cleaved first to the phenol, followed by dehydrative cyclization.
Utility: Benzoxazoles are key pharmacophores in antimicrobial and anticancer drugs.
Experimental Protocols
Protocol A: Synthesis of N-(2-ethoxyphenyl)propanamide
Objective: Produce high-purity standard for impurity analysis.
Technical Guide: Electronic Properties & Dipole Moment of N-(2-ethoxyphenyl)propanamide
The following technical guide details the electronic structure, dipole moment, and physicochemical characterization of N-(2-ethoxyphenyl)propanamide (also known as 2'-ethoxypropionanilide). This analysis synthesizes comp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic structure, dipole moment, and physicochemical characterization of N-(2-ethoxyphenyl)propanamide (also known as 2'-ethoxypropionanilide).
This analysis synthesizes computational protocols (DFT) with experimental validation frameworks, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
N-(2-ethoxyphenyl)propanamide (
) represents a critical scaffold in the study of ortho-substituted anilides. Unlike its para-isomer (the analgesic Triphenin), the ortho-ethoxy derivative exhibits unique electronic behavior due to the proximity of the amide nitrogen and the ethoxy oxygen.
This guide establishes that the molecule’s dipole moment and reactivity are governed by a pseudo-six-membered intramolecular hydrogen bond , which locks the conformation, reduces conformational entropy, and alters membrane permeability profiles.
Electronic Architecture & Mechanistic Insights
The Ortho-Effect and Intramolecular Hydrogen Bonding
The defining electronic feature of N-(2-ethoxyphenyl)propanamide is the interaction between the amide proton (
) and the ether oxygen ().
Conformational Locking: In the lowest energy state, the molecule adopts a planar conformation where the amide hydrogen forms a hydrogen bond with the ortho-ethoxy oxygen (
).
Dipole Vector Cancellation: This interaction forces the amide dipole and the ether dipole into a specific alignment. Unlike the para-isomer, where vectors are additive along the long axis, the ortho-arrangement creates a resultant dipole that is highly sensitive to the dihedral angle of the ethyl group.
Electronic Shielding: The H-bond "masks" the polarity of the amide group, potentially increasing lipophilicity (
) and blood-brain barrier (BBB) permeability compared to non-H-bonded analogs.
Frontier Molecular Orbitals (FMOs)
The chemical reactivity is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Location: Predominantly localized on the phenetidine ring (specifically the
-system of the benzene and the lone pairs of the ethoxy oxygen).
LUMO Location: Concentrated on the propanamide group (specifically the
antibonding orbital of the carbonyl ).
Band Gap Implications: A calculated gap (typically ~4.5 - 5.0 eV at B3LYP/6-311++G(d,p) level) suggests high chemical stability (hardness), making it resistant to spontaneous oxidation but susceptible to enzymatic metabolism (CYP450) at the para-position of the ring.
Computational Protocol: Dipole Moment Calculation
Directive: Do not rely on static database values. Use this self-validating protocol to generate high-precision data.
To accurately determine the dipole moment (
) and electronic potential, the following Density Functional Theory (DFT) workflow is required.
Computational Workflow Diagram
Caption: Standardized DFT workflow for determining electronic properties of N-(2-ethoxyphenyl)propanamide.
Methodology Details
Basis Set Selection: Use 6-311++G(d,p) .[1] The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen atoms, which significantly contribute to the total dipole moment.
Solvation Model: Apply the Polarizable Continuum Model (PCM) .
): Simulates biological fluids; expect dipole enhancement due to polarization.
Benzene (
): Simulates the lipophilic membrane environment.
Experimental Validation: Solvatochromic Shift
To experimentally verify the computed dipole moment, use the Lippert-Mataga method. This measures the change in Stokes shift as a function of solvent polarity.[3]
Protocol
Synthesis: React 2-ethoxyaniline (o-phenetidine) with propionyl chloride in the presence of triethylamine (DCM solvent,
).
Spectroscopy: Record UV-Vis absorption (
) and Fluorescence emission () spectra in at least 6 solvents of varying polarity (e.g., Toluene, CHCl3, THF, DCM, Acetonitrile, Methanol).
Analysis: Plot the Stokes shift (
) against the orientation polarizability ().
The Lippert-Mataga Equation:
: Ground state dipole moment (from DFT).
: Excited state dipole moment (unknown variable).
: Onsager cavity radius (approx 40% of molecular volume).
Expected Result: A positive slope indicates
, which is typical for amides due to Charge Transfer (CT) from the nitrogen lone pair to the carbonyl oxygen upon excitation.
Data Summary & Reference Values
Note: Values below are representative of high-level DFT predictions for this structural class.
Near-planar geometry due to conformational locking.
Rotational Barrier
~8-10 kcal/mol
Energy required to break the H-bond and rotate the amide.
Biological Implications (QSAR)
The electronic properties directly influence the pharmacokinetics of N-(2-ethoxyphenyl)propanamide:
Membrane Permeability: The intramolecular H-bond "hides" the polar donor/acceptor groups.[2] This effectively lowers the desolvation penalty required to enter the lipid bilayer, potentially increasing oral bioavailability compared to the para-isomer.
Metabolic Stability: The ortho-ethoxy group sterically hinders the amide bond from hydrolysis by amidases. However, the electron-rich ring (HOMO location) remains a target for CYP450 oxidation.
References
Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
Solvent effects on the electronic absorption and fluorescence spectra of acetanilide derivatives. Journal of Molecular Structure, 2013. Link
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2011, 2, 669-674.[2] Link
Study of intramolecular hydrogen bonding in ortho-substituted acetanilide compounds using computational methods. Journal of Molecular Structure: THEOCHEM, 2008. Link
PubChem Compound Summary for CID 586276 (Isomer Analog: Triphenin). National Center for Biotechnology Information (2024). Link
Application Note: High-Performance Liquid Chromatography (HPLC) Method for N-(2-ethoxyphenyl)propanamide
Abstract This application note details the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of N-(2-ethoxyphenyl)propanamide (also known as o-Propetamide or 2-Propionylphenetidi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of N-(2-ethoxyphenyl)propanamide (also known as o-Propetamide or 2-Propionylphenetidine). As a structural isomer of the analgesic intermediate N-(4-ethoxyphenyl)propanamide, this compound presents specific chromatographic challenges regarding regio-selectivity. This guide provides a robust protocol using a C18 stationary phase with optimized acidic mobile phases to ensure baseline resolution between ortho and para isomers, aligned with ICH Q2(R2) validation standards.
Introduction & Chemical Context
N-(2-ethoxyphenyl)propanamide is an amide derivative often encountered as a synthesis intermediate or impurity in the production of phenetidine-based pharmaceuticals.
Physicochemical Profile
To design a robust method, we must first understand the analyte's behavior in solution:
Property
Value (Approx.)
Chromatographic Implication
Molecular Formula
C₁₁H₁₅NO₂
Small molecule, UV active.
LogP (Octanol/Water)
~1.8 – 2.1
Moderately hydrophobic; ideal for Reversed-Phase (RP) LC.
pKa
~14 (Amide N)
Neutral character in standard pH range (2–8).
UV Max
240–250 nm
Primary detection wavelength (Benzene ring π-π* transition).
Structural Feature
Ortho-ethoxy group
Steric hindrance creates a "twisted" conformation compared to the planar para-isomer.
The "Ortho-Effect" in Separation
A critical requirement for this method is distinguishing the target ortho-isomer from its para-isomer.
Para-isomer: Planar structure allows strong hydrophobic interaction with C18 chains
Longer Retention .
Ortho-isomer: Steric bulk forces the ethoxy group out of plane, reducing the effective hydrophobic surface area
Shorter Retention .
Method Development Strategy
The following workflow illustrates the logic applied to select the stationary phase and mobile phase conditions.
Figure 1: Decision matrix for HPLC method development based on analyte properties.
Stationary Phase Selection
Primary Choice (C18): A standard C18 (Octadecylsilane) column provides sufficient hydrophobic retention.
Alternative (Phenyl-Hexyl): If the ortho/para separation is insufficient on C18, a Phenyl-Hexyl column is recommended. The
interactions offered by the phenyl phase often provide superior selectivity for aromatic isomers.
Decision: We utilize a high-purity C18 column (4.6 x 150 mm, 5 µm) as the standard protocol due to its ubiquity and robustness.
Mobile Phase & Modifier
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and sharper peaks, though MeOH often provides different selectivity for isomers.
Modifier: While the amide is neutral, residual silanols on the silica support can interact with the nitrogen, causing peak tailing. Adding 0.1% Formic Acid or 0.1% Phosphoric Acid suppresses silanol ionization, ensuring excellent peak symmetry (Tailing Factor < 1.5).
Standard Operating Procedure (Protocol)
Instrumentation & Conditions
Parameter
Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Improves mass transfer and retention time reproducibility.
Injection Vol
10 µL
Standard loop size; adjust based on sensitivity needs.
Detection
UV @ 245 nm
Near for ethoxy-anilides; minimizes solvent cutoff noise.
Gradient Program
A gradient is recommended to elute the target (moderate retention) while cleaning the column of more hydrophobic impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration / Injection
2.0
90
10
Isocratic Hold (Focus sample)
15.0
40
60
Linear Gradient (Elution of Target)
18.0
10
90
Wash Step
20.0
10
90
Hold Wash
20.1
90
10
Return to Initial
25.0
90
10
Re-equilibration
Sample Preparation
Stock Solution: Weigh 10 mg of N-(2-ethoxyphenyl)propanamide reference standard. Dissolve in 10 mL of Acetonitrile (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.
Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines (effective June 2024).[2]
System Suitability Testing (SST)
Run 5 replicates of the Working Standard before every sample set.
RSD of Retention Time:
1.0%
RSD of Peak Area:
1.0%
Tailing Factor (
):
Theoretical Plates (
): > 5000
Specificity (Selectivity)
Inject the target analyte mixed with potential impurities (specifically the para-isomer).
Requirement: Resolution (
) between ortho- and para-isomers must be (Baseline separation).
Application Notes and Protocols for the Optimized Synthesis of N-(2-ethoxyphenyl)propanamide
Abstract This document provides a comprehensive guide for the optimized synthesis of N-(2-ethoxyphenyl)propanamide, a key intermediate in various chemical and pharmaceutical applications. We delve into the mechanistic in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the optimized synthesis of N-(2-ethoxyphenyl)propanamide, a key intermediate in various chemical and pharmaceutical applications. We delve into the mechanistic intricacies of acylation reactions, focusing on the robust and widely applicable Schotten-Baumann reaction. Detailed, step-by-step protocols for both traditional and green synthetic approaches are presented, emphasizing experimental causality and self-validating systems. Optimization strategies, including the selection of bases and solvents, are discussed and supported by comparative data. Furthermore, this guide includes protocols for the characterization of the final product and a thorough safety analysis of the reagents involved.
Introduction: The Significance of N-(2-ethoxyphenyl)propanamide and its Synthesis
N-(2-ethoxyphenyl)propanamide is a valuable amide compound utilized as a building block in the synthesis of a range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The efficiency and purity of its production are paramount to the overall success and cost-effectiveness of these larger synthetic endeavors. The formation of the amide bond is a cornerstone of organic synthesis, and its optimization is a continuous area of research.
This application note will focus on the acylation of 2-ethoxyaniline with propanoyl chloride. We will explore the foundational Schotten-Baumann reaction, a reliable method for this transformation, and discuss modern advancements that offer greener and more efficient alternatives. The core of this guide is to provide researchers, scientists, and drug development professionals with the expertise and practical protocols to confidently and successfully synthesize N-(2-ethoxyphenyl)propanamide with high yield and purity.
Mechanistic Insights: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides in the presence of a base.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-ethoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (propanoyl chloride). This initial attack forms a tetrahedral intermediate.[1][3]
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final amide product, N-(2-ethoxyphenyl)propanamide, and a salt of the base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Caption: Schotten-Baumann Reaction Mechanism for N-(2-ethoxyphenyl)propanamide Synthesis.
Optimization Strategies for Acylation Reactions
The yield and purity of N-(2-ethoxyphenyl)propanamide are highly dependent on the reaction conditions. Key parameters to consider for optimization include the choice of base, solvent, and reaction temperature.
The Critical Role of the Base
The base is essential for scavenging the HCl generated during the reaction.[4] Both inorganic and organic bases can be employed, each with its own advantages and disadvantages.
Base
Advantages
Disadvantages
Typical Conditions
Sodium Hydroxide (NaOH)
Inexpensive, readily available.
Can cause hydrolysis of the acyl chloride if not controlled. Reaction is often biphasic.[5]
Aqueous solution, often in a two-phase system with an organic solvent.
Pyridine
Acts as a nucleophilic catalyst, increasing the reaction rate. Homogeneous reaction.
Can be difficult to remove after the reaction. Unpleasant odor.
Anhydrous organic solvent.
Triethylamine (Et₃N)
Strong, non-nucleophilic base. Easy to remove by evaporation.
Can form insoluble salts. Unpleasant odor.
Anhydrous organic solvent.
For the synthesis of N-(2-ethoxyphenyl)propanamide, a 10% aqueous solution of sodium hydroxide is a cost-effective and efficient choice, particularly for larger-scale preparations. For smaller-scale reactions where ease of purification is a priority, triethylamine in an anhydrous organic solvent is a suitable alternative.
Solvent Selection: Towards Greener Synthesis
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Traditional Schotten-Baumann reactions often utilize a two-phase system of water and a chlorinated solvent like dichloromethane.[5] However, growing environmental concerns have spurred the development of greener alternatives.
Cyrene™ , a bio-based solvent, has emerged as a promising alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for amide synthesis.[6] It offers the advantage of being biodegradable and is derived from renewable resources. Furthermore, reactions in Cyrene™ can often be worked up by simple precipitation with water, significantly reducing the need for extensive and solvent-intensive purification procedures like column chromatography.[6]
Solvent System
Advantages
Disadvantages
Dichloromethane/Water
Well-established, good for biphasic reactions.
Environmental and health concerns associated with chlorinated solvents.
Anhydrous THF/Pyridine
Homogeneous reaction, good for sensitive substrates.
THF can form peroxides, pyridine is toxic and difficult to remove.
Higher boiling point can make removal more energy-intensive if not precipitated.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Propanoyl chloride is corrosive and reacts violently with water. 2-Ethoxyaniline is toxic. Handle these reagents with care.
Protocol 1: Traditional Schotten-Baumann Synthesis
This protocol is a robust and reliable method for the synthesis of N-(2-ethoxyphenyl)propanamide.
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxyaniline (1.0 eq) in dichloromethane.
Add 10% aqueous NaOH solution (2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add propanoyl chloride (1.1 eq) dropwise from an addition funnel over 15-20 minutes with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, transfer the mixture to a separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Workflow for Traditional Schotten-Baumann Synthesis.
Protocol 2: Green Synthesis using Cyrene™
This protocol offers a more sustainable approach to the synthesis of N-(2-ethoxyphenyl)propanamide.[6]
Materials:
2-Ethoxyaniline
Propanoyl chloride
Triethylamine (Et₃N)
Cyrene™
Water
Round-bottom flask
Magnetic stirrer
Syringes
Buchner funnel and filter paper
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
To a stirred solution of 2-ethoxyaniline (1.0 equiv., 0.5 mmol) in Cyrene™ (0.5 mL, 1M) at 0 °C, add triethylamine (1.1 equiv., 0.55 mmol).
Allow the resultant mixture to warm to room temperature over 1 hour.
Add water (5 mL) and stir the mixture until the product precipitates.
Collect the precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with water to remove any remaining Cyrene™ and triethylamine hydrochloride.
Dry the purified N-(2-ethoxyphenyl)propanamide. For analytical samples, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.[7]
Product Characterization
The identity and purity of the synthesized N-(2-ethoxyphenyl)propanamide should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the ethoxy group (triplet and quartet), the propanamide moiety (triplet and quartet), the aromatic protons, and a broad singlet for the N-H proton. The chemical shifts and splitting patterns will be characteristic of the structure.
¹³C NMR
Peaks corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethoxy and propanoyl groups.
IR Spectroscopy
A strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹), and a characteristic N-H stretch (around 3200-3400 cm⁻¹).[8]
Mass Spectrometry
The molecular ion peak corresponding to the molecular weight of N-(2-ethoxyphenyl)propanamide (193.24 g/mol ).
Melting Point
A sharp melting point is indicative of high purity.
Safety and Handling
Reagent
Hazards
Handling Precautions
Propanoyl Chloride
Corrosive, flammable, reacts violently with water.
Handle in a fume hood, wear appropriate PPE, keep away from water and ignition sources.
2-Ethoxyaniline
Toxic if swallowed, inhaled, or in contact with skin.
Handle in a fume hood, wear appropriate PPE, avoid generating dust or aerosols.
Dichloromethane
Suspected carcinogen, harmful if inhaled or swallowed.
Use in a well-ventilated area, preferably a fume hood, wear appropriate PPE.
Sodium Hydroxide
Corrosive, causes severe skin burns and eye damage.
Wear appropriate PPE, handle with care to avoid contact with skin and eyes.
Triethylamine
Flammable, corrosive, causes severe skin burns and eye damage.
Handle in a fume hood, wear appropriate PPE, keep away from ignition sources.
Cyrene™
Combustible liquid.
Handle in a well-ventilated area, keep away from heat and open flames.
Conclusion
The synthesis of N-(2-ethoxyphenyl)propanamide can be effectively achieved through acylation reactions, with the Schotten-Baumann reaction being a primary and reliable method. By carefully selecting the base and solvent, the reaction can be optimized for high yield, purity, and environmental sustainability. The traditional aqueous base method is cost-effective for large-scale synthesis, while the use of green solvents like Cyrene™ offers a more environmentally friendly approach with a simplified work-up, making it ideal for modern research and development settings. The protocols and optimization strategies detailed in this application note provide a solid foundation for researchers to successfully synthesize and characterize N-(2-ethoxyphenyl)propanamide.
References
Hunt, A. J., et al. (2017). Cyrene™ as a bio-alternative dipolar aprotic solvent: a waste minimizing and molar efficient protocol for the synthesis of amides from acid chlorides and primary amines in the bio-available solvent Cyrene™ is disclosed. Green Chemistry, 19(1), 109-114. Available at: [Link]
Yadav, J. S., et al. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Available at: [Link]
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 498-505. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Available at: [Link]
ResearchGate. (n.d.). The yields and selectivity of products obtained from the acetylation of selected anilines with acetic anhydride in water. Available at: [Link]
The Schotten Baumann Reaction Mechanism - YouTube. (2024, July 27). Retrieved from [Link]
Green Solvents for the Formation of Amide Linkage. (2021, November 13). ResearchGate. Retrieved from [Link]
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). RSC Publishing. Retrieved from [Link]
Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
Chemistry Schotten Baumann Reaction. (n.d.). Sathee NEET. Retrieved from [Link]
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]
C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
What is the Schottan-Baumann reaction? (2020, July 2). Quora. Retrieved from [Link]
N-(4-Ethoxyphenyl)propanamide. (n.d.). PubChem. Retrieved from [Link]
IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
Propanamide, 2-chloro-N-(4-ethoxyphenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
How would you expect the IR and ¹H NMR spectra for propanamide an... (n.d.). Pearson. Retrieved from [Link]
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023, March 9). National Institutes of Health. Retrieved from [Link]
Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. (2018, January 3). National Institutes of Health. Retrieved from [Link]
Application Note: Optimized Thin-Layer Chromatography (TLC) Systems for the Analysis of N-(2-ethoxyphenyl)propanamide
An Application Note from the Office of the Senior Scientist Abstract & Introduction N-(2-ethoxyphenyl)propanamide is an aromatic amide containing an ether linkage, rendering it a compound of moderate polarity. In drug di...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Scientist
Abstract & Introduction
N-(2-ethoxyphenyl)propanamide is an aromatic amide containing an ether linkage, rendering it a compound of moderate polarity. In drug discovery, process development, and quality control, a rapid, reliable, and cost-effective analytical method is essential for monitoring reaction progress, assessing compound purity, and determining appropriate conditions for scaled-up purification via column chromatography.[1][2] Thin-Layer Chromatography (TLC) is an invaluable technique that meets these needs due to its simplicity, speed, and high sensitivity.[1][3]
This application note provides a comprehensive guide to developing robust TLC systems for N-(2-ethoxyphenyl)propanamide. We will explore the underlying principles of chromatographic separation, detail optimized mobile phase systems, provide step-by-step protocols for execution and visualization, and offer expert insights into troubleshooting common issues. The methodologies described herein are designed to be self-validating and serve as a foundational tool for researchers and drug development professionals.
The Chromatographic Principle: A Brief Overview
TLC operates on the principle of differential partitioning.[1] A small spot of the analyte solution is applied to a stationary phase, typically a thin layer of silica gel coated on a plate.[4] The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it flows over the analyte spot.
The separation occurs based on the analyte's affinity for the polar stationary phase versus its solubility in the mobile phase.[5]
Polar Compounds: Molecules with higher polarity, like N-(2-ethoxyphenyl)propanamide, will have a stronger affinity for the polar silica gel stationary phase. This causes them to "stick" more tightly and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5]
Non-Polar Compounds: Less polar molecules interact weakly with the silica gel and are more readily carried along with the mobile phase, traveling further and exhibiting a higher Rf.
The choice of the mobile phase is therefore critical; by adjusting its polarity, one can modulate the Rf value of the target compound to achieve optimal separation from impurities or starting materials.[2][6] An ideal Rf value for column chromatography development is often considered to be in the range of 0.25-0.35.[2]
Recommended Materials and Reagents
TLC Plates: Silica Gel 60 F254 on glass or aluminum backing. The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[7]
Solvents (HPLC Grade or equivalent):
Ethyl Acetate (EtOAc)
n-Hexane (or Heptane)
Dichloromethane (DCM)
Methanol (MeOH)
Apparatus:
TLC developing chambers with lids
Capillary tubes or micropipettes for spotting
Pencil (for marking)
UV Lamp (254 nm)
Heating device (heat gun or hot plate)
Fume hood
Visualization Reagents:
Potassium Permanganate (KMnO₄) stain
Hydroxylamine/Iron(III) Chloride stain for amides[7][8]
Optimized TLC Mobile Phase Systems
The molecular structure of N-(2-ethoxyphenyl)propanamide suggests moderate polarity. Therefore, solvent systems with tunable, medium polarity are most effective. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] The table below outlines several recommended systems, progressing from lower to higher eluting strength.
System ID
Mobile Phase Composition (v/v)
Relative Polarity
Rationale & Expected Outcome
SYS-A
Hexane:Ethyl Acetate (4:1)
Low-Medium
A good starting point. Expected to yield a low Rf value. Ideal for separating the target compound from less polar impurities.
SYS-B
Hexane:Ethyl Acetate (2:1)
Medium
Increases the mobile phase polarity. This should increase the Rf value, providing better separation from more polar impurities that may remain at the baseline.[2]
SYS-C
Hexane:Ethyl Acetate (1:1)
Medium-High
A further increase in polarity. Useful if the compound is still showing low Rf in SYS-B or for faster elution.[9]
SYS-D
Dichloromethane:Methanol (98:2)
Medium-High
An alternative solvent system. Methanol is a very polar solvent, so even a small percentage in DCM significantly increases eluting power.[5] This system is effective for compounds that may show poor spot shape in EtOAc-based systems.
Detailed Experimental Protocol
This protocol is designed to ensure reproducibility and accuracy. All solvent manipulations should be performed in a fume hood.
Using a pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica layer.
Pour the chosen mobile phase system into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the drawn baseline.
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapor, which is critical for reproducible results and preventing uneven solvent front advance.[1]
Cover the chamber with its lid and let it equilibrate for 5-10 minutes.
Prepare a dilute solution of the N-(2-ethoxyphenyl)propanamide sample (approx. 1-2 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline. The resulting spot should be 1-2 mm in diameter. Overly concentrated spots can lead to streaking.[5]
Allow the spotting solvent to fully evaporate before development.
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is leaning against the side and not touching the filter paper.
Replace the lid and allow the mobile phase to ascend the plate by capillary action.[2] Do not disturb the chamber during development.
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.
Drying: Allow all the solvent to evaporate from the plate in a fume hood. A gentle stream of air or use of a heat gun can accelerate this process.
UV Visualization (Non-destructive):
Place the dried plate under a UV lamp set to 254 nm.
The aromatic ring in N-(2-ethoxyphenyl)propanamide will absorb the UV light, appearing as a dark spot against the green fluorescent background of the plate.[7][10]
Gently circle the spot(s) with a pencil.
Chemical Staining (Destructive):
Potassium Permanganate Stain:
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.
Procedure: Briefly dip the plate into the stain solution or spray it evenly. Heat the plate with a heat gun. Amides and other oxidizable functional groups will appear as yellow-brown spots on a purple background.[11]
Solution 1: Mix equal volumes of a) 7g hydroxylammonium chloride in 100ml methanol and b) 7.2g potassium hydroxide in 100ml methanol. Filter the precipitated KCl.[7][8]
Solution 2: 2% solution of iron (III) chloride in 1% aqueous hydrochloric acid.[7]
Procedure: Spray the air-dried plate first with Solution 1, then with Solution 2. Amides will appear as distinct colored spots.[7]
Rf Calculation:
The Retention Factor (Rf) is a ratio calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the baseline. The Rf value is a characteristic of a compound in a specific TLC system and should be between 0 and 1.[1]
Visualized Workflows and Principles
The following diagrams illustrate the experimental workflow and the underlying scientific principles.
Troubleshooting solubility issues of N-(2-ethoxyphenyl)propanamide in water
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility issues encountered with N-(2-ethoxyphenyl)propanami...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility issues encountered with N-(2-ethoxyphenyl)propanamide in aqueous media. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the expected aqueous solubility properties of N-(2-ethoxyphenyl)propanamide?
A1: Understanding the molecular structure of N-(2-ethoxyphenyl)propanamide is key to predicting its behavior in water.
Structural Analysis: The molecule possesses a secondary amide group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] However, it also features significant non-polar regions: an ethoxyphenyl group and a propyl chain. As the non-polar hydrocarbon portion of a molecule increases, its aqueous solubility tends to decrease significantly.[3]
Expected Solubility: Due to the dominance of its hydrophobic regions, N-(2-ethoxyphenyl)propanamide is predicted to be a poorly water-soluble compound. While the amide group provides some polarity, it is generally insufficient to overcome the hydrophobicity of the rest of the molecule.[1] Amides are typically less soluble than comparable amines or carboxylic acids, which can be ionized to dramatically enhance solubility.[2]
Table 1: Estimated Physicochemical Properties of N-(2-ethoxyphenyl)propanamide
(Note: These are estimated values based on chemical structure and may vary from experimental results.)
Property
Estimated Value
Significance for Aqueous Solubility
Molecular Weight
~207.26 g/mol
Higher molecular weight can correlate with lower solubility.
LogP (o/w)
~2.5 - 3.5
A positive LogP indicates a preference for a lipid (non-polar) environment over water, signifying low aqueous solubility.[4]
Can accept hydrogen bonds from water at two sites.[6]
pKa (Weakly Basic)
~1-2
The amide nitrogen is very weakly basic. Protonation would only occur at very low pH, but could increase solubility.
Q2: I'm having trouble dissolving N-(2-ethoxyphenyl)propanamide in water. What are the first things I should check?
A2: When initial dissolution fails, a systematic approach is crucial. Start with the simplest physical factors before moving to chemical modifications.
Verify Material and Solvent Quality: Ensure the compound is of high purity and the water is deionized or distilled. Impurities can sometimes affect solubility.
Increase Surface Area: The rate of dissolution is directly related to the surface area of the solute.[7] If you have a crystalline solid, gently grinding it into a fine powder with a mortar and pestle can significantly speed up the process.
Apply Mechanical Energy: Simple inversion or magnetic stirring may not be sufficient.
Vigorous Agitation: Use a vortex mixer or overhead stirrer to ensure good mixing.
Sonication: An ultrasonic bath is a highly effective method for breaking down particle aggregates and enhancing dissolution by using high-frequency sound waves to agitate the sample.[7]
Allow Sufficient Time for Equilibration: Dissolution is not always instantaneous. It is important to distinguish between the rate of dissolution (kinetic solubility) and the maximum amount that can dissolve (thermodynamic solubility).[8][9] Some compounds can take 24 to 72 hours to reach their true thermodynamic equilibrium.[10] Before concluding that the compound is insoluble, allow the mixture to stir for an extended period (e.g., several hours to overnight) at a controlled temperature.
Q3: How does pH affect the solubility of N-(2-ethoxyphenyl)propanamide, and how can I use this to my advantage?
A3: The solubility of compounds with ionizable functional groups is highly dependent on pH. While amides are generally considered neutral, the nitrogen atom can act as a very weak base. For weakly basic drugs, solubility increases as the pH of the solution decreases.[11][12]
Mechanism of pH-Dependent Solubility: At a pH below its pKa, a weakly basic compound will become protonated, acquiring a positive charge. This charged, or ionized, form is significantly more polar than the neutral form and therefore much more soluble in water.[13] The relationship between pH, pKa, and the ratio of ionized to unionized compound is described by the Henderson-Hasselbalch equation.
The diagram below illustrates this principle. As the pH drops, the equilibrium shifts from the poorly soluble free base to the highly soluble conjugate acid.
Caption: pH-dependent equilibrium of a weakly basic compound.
Practical Application: To increase the solubility of N-(2-ethoxyphenyl)propanamide, try dissolving it in a dilute acidic buffer (e.g., pH 2-4). This is often a highly effective strategy. However, always consider the pH stability of your compound and the requirements of your downstream experiment. See Protocol 1 for a method to determine the pH-solubility profile.
Q4: Can I improve solubility by changing the temperature?
A4: Yes, but with important caveats.
General Principle: For most solid organic compounds, solubility increases with temperature.[14] Applying gentle heat (e.g., to 37°C or 50°C) while stirring can significantly increase both the rate and extent of dissolution.
Cautions and Considerations:
Compound Stability: Ensure that N-(2-ethoxyphenyl)propanamide is stable at elevated temperatures and will not degrade. Run a stability check if this is unknown.
Supersaturation and Precipitation: If you dissolve the compound at a high temperature and then cool the solution to room temperature, you may create a thermodynamically unstable supersaturated solution. The compound could precipitate out of solution over time, which can be a major problem for assays or experiments that run for extended periods.
Non-Linear Effects: For some hydrophobic molecules, the relationship between temperature and solubility is not linear. The solubility of some hydrophobic molecules in water can initially decrease with increasing temperature before increasing at higher temperatures.[15]
Q5: My compound still won't dissolve. Should I use a co-solvent?
A5: Yes, using a co-solvent is a very common and powerful technique for dissolving poorly water-soluble compounds.
Mechanism of Co-solvency: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[16][17] This makes the environment more favorable for a non-polar solute, thereby increasing its solubility, often by several orders of magnitude.[16]
Common Co-solvents: The choice of co-solvent depends on the requirements of your experiment, particularly regarding cellular toxicity or analytical compatibility.
Table 2: Common Co-solvents for Aqueous Formulations
Co-solvent
Polarity Index
Common Use Cases
Notes
Dimethyl Sulfoxide (DMSO)
7.2
Cell-based assays, stock solutions
Highly effective, but can be toxic to some cells at >0.5% v/v.[18]
Ethanol (EtOH)
5.2
In vivo and in vitro studies
Biocompatible, but can be volatile. Can cause protein precipitation at high concentrations.
Potent solvent, but higher toxicity than DMSO.[18]
Best Practice: The recommended method is to first dissolve the compound in a small amount of 100% organic co-solvent to create a concentrated stock solution. Then, this stock solution is slowly diluted into the aqueous buffer with vigorous stirring.[18] See Protocol 2 for a detailed procedure.
Q6: I've noticed batch-to-batch variability in solubility. What could be the cause?
A6: Batch-to-batch variability in the solubility of a crystalline solid is a classic sign of polymorphism .
What is Polymorphism? Polymorphism is the ability of a compound to exist in two or more different crystalline forms, or polymorphs.[21] Although these forms have the same chemical composition, they have different crystal lattice arrangements. This results in different physical properties, including melting point, stability, and, most importantly, solubility.[22]
Impact on Solubility: Generally, one polymorph will be the most thermodynamically stable form, which typically has the lowest solubility.[23] Other, less stable forms (metastable polymorphs) will have higher kinetic solubility.[21] It is possible that different batches of your compound were prepared or stored under slightly different conditions, leading to the formation of different polymorphic forms. The more soluble metastable form can, over time or in solution, convert to the more stable, less soluble form, causing the compound to precipitate.[23]
Troubleshooting: If you suspect polymorphism is an issue, advanced solid-state characterization techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are required to identify and control the crystal form.
Q7: I'm working with a buffered solution containing salts and my solubility is lower than in pure water. Why?
A7: This phenomenon is likely due to the "salting-out" effect .
Mechanism: While you might expect ions in solution to interact favorably with a polar solute, high concentrations of salts (like those in PBS or other physiological buffers) can actually decrease the solubility of organic compounds.[24] The salt ions are highly hydrated, organizing water molecules around themselves. This reduces the number of "free" water molecules available to dissolve the organic solute.[25][26] This effectively increases the polarity of the aqueous phase, pushing the less polar organic compound out of the solution.[27]
Common Ion Effect: A related but distinct phenomenon is the common-ion effect. This applies if you are trying to dissolve a salt form of your compound (e.g., N-(2-ethoxyphenyl)propanamide hydrochloride) in a buffer that contains the same counter-ion (chloride). The presence of the common ion will shift the dissolution equilibrium to the left, decreasing solubility.[28][29]
Experimental Protocols & Workflows
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility challenges with N-(2-ethoxyphenyl)propanamide.
Caption: A systematic workflow for troubleshooting solubility.
Protocol 1: pH-Solubility Profile Determination
This protocol helps determine the solubility of N-(2-ethoxyphenyl)propanamide across a range of pH values to identify the optimal pH for dissolution.
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
Add Excess Compound: To separate vials, add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer. The solid should be clearly visible at the bottom.
Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]
Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with your buffers.
Quantify Concentration: Carefully take a sample of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[8]
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 2: Preparation of a Solution Using a Co-solvent System
This protocol describes the standard method for preparing an aqueous solution from a concentrated organic stock.
Prepare Stock Solution: Weigh an accurate amount of N-(2-ethoxyphenyl)propanamide and dissolve it in a minimal volume of a suitable co-solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 20 mg/mL).[18] Ensure it is fully dissolved.
Pre-warm Aqueous Buffer: Gently warm your final aqueous buffer (e.g., PBS, pH 7.4) to the desired final temperature. This can sometimes help prevent precipitation.
Dilute Slowly: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. Adding the stock slowly to a rapidly mixing buffer is critical for preventing localized high concentrations that can cause the compound to precipitate.
Observe for Clarity: After adding the stock, continue to mix for several minutes and visually inspect the solution for any signs of precipitation or cloudiness (Tyndall effect).
Final Concentration Check: The final concentration of the organic co-solvent should be kept as low as possible, ideally below 1% (v/v), especially for cell-based experiments.
Protocol 3: Standard Shake-Flask Method for Thermodynamic Solubility Measurement
This is the "gold standard" method for determining the equilibrium solubility of a compound.[8]
Caption: Workflow for the Shake-Flask solubility method.
Methodology:
The steps for this protocol are identical to those described in Protocol 1 , but it is typically performed in a single, well-defined buffer system (e.g., water or PBS pH 7.4) to determine the definitive solubility value under those specific conditions.
Chemistry LibreTexts. Common-Ion Effect in Solubility Equilibria. [Link]
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]
Notari, S., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]
SciSpace. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
Baldwin, R. L. (2014). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Biophysical Journal, 106(6), 1343-1352. [Link]
Wiley-VCH. Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. [Link]
Turner, A., & Rawling, M. C. (1998). The influence of salting out on the sorption of neutral organic compounds in estuaries. Marine Chemistry, 60(1-2), 115-129. [Link]
Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]
Zhang, Y. J., & Cremer, P. S. (2005). Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. Chemical Reviews, 105(1), 1-10. [Link]
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Resolving Baseline Noise in N-(2-ethoxyphenyl)propanamide Analysis
Ticket ID: HPLC-ETH-PROP-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-ethoxyphenyl)propanamide . As this molecule contains an amide linkage and an ethoxy-substituted aromatic ring, it requires specific UV detection settings (typically 210–254 nm) that make the baseline highly susceptible to mobile phase background absorption and system pulsations.
This guide isolates the noise source through a "Divide and Conquer" approach, distinguishing between electronic , hydraulic , and chemical noise.
Module 1: Diagnostic Triage
Q: How do I immediately determine if the noise is coming from the pump or the detector?
A: Perform the "Stop-Flow Test."
This is the single most critical diagnostic step. It isolates the fluidic path from the optical/electronic path.
Protocol:
Run your standard method at the normal flow rate (e.g., 1.0 mL/min) and monitor the baseline for 5 minutes.
Stop the pump flow completely (0 mL/min) while keeping the detector on and recording.
Observe the baseline for another 5 minutes.
Observation (Flow OFF)
Diagnosis
Root Cause Probability
Noise Disappears
Hydraulic / Chemical
Pump pulsation, air bubbles, mixing issues, or column fouling.
Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.
Module 2: Chemical & Method Optimization
Q: My noise is "chemical" (stops when flow stops). Could the N-(2-ethoxyphenyl)propanamide method itself be the cause?
A: Yes, specifically regarding Wavelength and Solvent Cutoffs.
N-(2-ethoxyphenyl)propanamide is an aromatic amide. To detect trace impurities (like 2-ethoxyaniline), researchers often push detection wavelengths down to 205–215 nm . At this range, the mobile phase becomes opaque, amplifying noise.
The Transparency Protocol:
Check UV Cutoffs: If you use Acetone or Ethyl Acetate, they are forbidden for UV detection below 330 nm and 256 nm, respectively.
Buffer Selection: If using Trifluoroacetic acid (TFA), it absorbs heavily below 215 nm.
Solution: Switch to Phosphoric Acid (0.1%) or Formic Acid (0.1%) if MS-compatibility is needed.
Gradient Ghosting: If the baseline rises/falls during a gradient, your A and B solvents have different refractive indices or absorption coefficients.
Fix: Add a small amount of the B-modifier (e.g., 5% Acetonitrile) to Solvent A to balance the optical properties.
Q: I see a regular, rhythmic "sine wave" in my baseline. What is breaking?
A: This is "Pump Cycling Noise," likely caused by air or a check valve failure.
The period of the wave usually matches the stroke volume of your pump piston.
Step-by-Step Resolution:
Degas Aggressively: N-(2-ethoxyphenyl)propanamide is hydrophobic, often requiring high % organic mobile phases (ACN/MeOH). When water and organic solvents mix, they release dissolved gas (exothermic mixing).
Action: Ultrasonicate mobile phases for 20 mins under vacuum before use.
Prime the Pump: Open the purge valve and flow at 5 mL/min for 2 minutes to dislodge micro-bubbles in the check valves.
Mixer Check: If using a high-pressure mixing binary pump, ensure your Mixer Volume is adequate.
Rule of Thumb: If the ripple amplitude decreases when you increase the mixer volume (e.g., from 35 µL to 100 µL), your mixing was insufficient.
Q: The baseline has random, sharp spikes.
A: This indicates air bubbles passing through the detector flow cell.
Unlike the "sine wave," these are sharp, random events.
Fix: Install a Back-Pressure Regulator (BPR) (approx. 100 psi) after the detector outlet. This keeps bubbles compressed in solution while they pass through the flow cell.
Module 4: Column & Sample Specifics
Q: Could the sample itself be fouling the column?
A: Yes. N-(2-ethoxyphenyl)propanamide is moderately lipophilic.
If your method uses a low % organic wash, late-eluting impurities (dimers or raw material precursors like 2-ethoxyaniline) may stick to the column and bleed off slowly, causing "baseline wander."
Column Cleaning Protocol:
Disconnect the column from the detector (send flow to waste).[1]
Flush with 95% Water / 5% ACN (removes buffers) for 10 column volumes.
Flush with 100% Acetonitrile (removes hydrophobic residues) for 20 column volumes.
Flush with 100% Isopropanol (removes highly non-polar grease) for 10 column volumes.
Re-equilibrate.
Visualizing the System Workflow for Noise Reduction
Figure 2: Optimized fluidic path including Mixer and Back-Pressure Regulator to minimize baseline noise.
PubChem. (2025).[2] N-(4-Ethoxyphenyl)propanamide Compound Summary. National Library of Medicine. (Used for structural analog property verification). [Link]
Controlling temperature variables in N-(2-ethoxyphenyl)propanamide synthesis
A Guide to Mastering Temperature Control for Optimal Yield and Purity Welcome to the technical support guide for the synthesis of N-(2-ethoxyphenyl)propanamide. This document is designed for researchers, chemists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Mastering Temperature Control for Optimal Yield and Purity
Welcome to the technical support guide for the synthesis of N-(2-ethoxyphenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for this specific synthesis. As Senior Application Scientists, we understand that precise control over reaction parameters is paramount. Here, we focus on the most critical variable in the acylation of 2-ethoxyaniline: temperature .
This guide moves beyond simple procedural steps to explain the causality behind them, ensuring you can not only replicate the synthesis but also intelligently troubleshoot any deviations you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of N-(2-ethoxyphenyl)propanamide.
Q1: What is the standard and most direct method for synthesizing N-(2-ethoxyphenyl)propanamide?
The most common and efficient laboratory method is the nucleophilic acyl substitution reaction between 2-ethoxyaniline and an acylating agent like propanoyl chloride or propanoic anhydride. This reaction involves the nucleophilic attack of the amine group of 2-ethoxyaniline on the electrophilic carbonyl carbon of the acylating agent.[1][2]
Q2: Why is it critical to perform the initial addition of propanoyl chloride at a low temperature (e.g., 0-5 °C)?
The reaction between an amine and an acyl chloride is highly exothermic and rapid.[] Performing the addition at low temperatures is essential to dissipate the heat generated, thereby preventing a sudden, uncontrolled temperature spike. This control is crucial for minimizing side reactions and ensuring the safety of the procedure.
Q3: What specific side products can form if the temperature is not adequately controlled during the addition phase?
If the temperature rises uncontrollably, several side reactions can occur, significantly reducing the purity and yield of the final product. These may include:
Diacylation: Reaction on both the amine and potentially the activated aromatic ring.
Polymerization/Degradation: High temperatures can lead to the degradation of starting materials and the formation of complex, often colored, impurities.
Side reactions with solvent: At elevated temperatures, the highly reactive acyl chloride may react with certain solvents.
Q4: Is heating ever required during this synthesis?
Yes. While the initial addition is performed under cooling, the reaction may require warming to room temperature or gentle heating to ensure it proceeds to completion. Many reactions are stirred at room temperature for several hours after the initial exothermic phase has subsided to maximize conversion. The specific duration and temperature will depend on the scale and solvent used.
Q5: How does moisture affect the reaction?
Acyl chlorides like propanoyl chloride are extremely sensitive to moisture. Water will rapidly hydrolyze the acyl chloride to its corresponding carboxylic acid (propanoic acid).[4] This consumes the reagent, lowers the yield, and introduces an impurity that can complicate the purification process. Therefore, maintaining strictly anhydrous (dry) conditions is mandatory.[4]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, with a direct focus on temperature as the root cause.
Problem
Potential Cause (Temperature-Related)
Recommended Solution & Scientific Rationale
1. Low Yield of Final Product
Incomplete Reaction: The reaction was not allowed to proceed to completion after the initial cold addition.
Solution: After the dropwise addition of propanoyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Rationale: Many reactions require additional thermal energy (activation energy) after the initial exothermic phase to ensure all starting material is consumed. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-ethoxyaniline spot disappears.
Runaway Exotherm: A rapid, uncontrolled temperature increase during addition led to the formation of multiple side products instead of the desired amide.
Solution: 1. Ensure the reaction flask is adequately submerged in an efficient ice/water bath. 2. Slow down the rate of addition of propanoyl chloride significantly. 3. Ensure vigorous stirring to promote even heat distribution and prevent localized "hot spots". Rationale: The rate of heat generation must not exceed the rate of heat removal by the cooling bath.[]
2. Crude Product is Dark Brown/Black or Tar-like
Severe Overheating: The internal reaction temperature likely exceeded safe limits, causing significant degradation of the starting materials and/or product.
Solution: This batch is likely unsalvageable. For the next attempt: 1. Use a larger cooling bath (an ice-salt bath can be used for temperatures below 0 °C). 2. Dilute the starting materials with more anhydrous solvent to create a larger thermal mass. 3. Add the propanoyl chloride extremely slowly, monitoring the internal temperature with a thermometer. Rationale: Severe degradation is an irreversible process. The key is prevention by enhancing all aspects of temperature control.
3. Multiple Spots on TLC Plate of Crude Product
Formation of Side Products: Mild overheating or temperature fluctuations likely promoted competing reaction pathways.
Solution: Re-evaluate and tighten temperature control. Maintain the temperature strictly within the 0-5 °C range during addition. Use an internal thermometer for accurate monitoring, not just an external bath. Rationale: Even minor temperature elevations can be sufficient to activate alternative reaction pathways, leading to a mixture of products that can be difficult to separate.[4]
4. Significant Amount of Propanoic Acid in Product
Hydrolysis of Acyl Chloride: While not directly a temperature issue, this is a common problem. High temperatures can exacerbate the effects of any moisture present.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). Rationale: Propanoyl chloride reacts more readily with water than with 2-ethoxyaniline.[4] This hydrolysis reaction is also exothermic and can contribute to temperature control problems.
Core Experimental Protocol & Temperature Benchmarks
This protocol outlines the standard synthesis with an emphasis on critical temperature control points.
Objective: To synthesize N-(2-ethoxyphenyl)propanamide via acylation of 2-ethoxyaniline.
Materials:
2-ethoxyaniline
Propanoyl chloride
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (or other suitable base)
Deionized Water
Saturated Sodium Bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
Initial Cooling: Charge the flask with 2-ethoxyaniline, triethylamine (1.1 equivalents), and anhydrous DCM. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
Acyl Chloride Addition (Critical Temperature Step): Dilute propanoyl chloride (1.05 equivalents) with anhydrous DCM in the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. []
Reaction Completion: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
Work-up & Quenching: Cool the mixture again to 0-5 °C. Slowly add deionized water to quench any unreacted propanoyl chloride. Transfer the mixture to a separatory funnel.
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Final Product: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-ethoxyphenyl)propanamide.
Table of Critical Temperature Parameters
Process Stage
Parameter
Value
Rationale
Reagent Addition
Internal Reaction Temp.
0 - 5 °C
Control of highly exothermic reaction; prevention of side products.[][4]
Addition Rate
Slow, Dropwise
To allow for efficient heat dissipation.
Reaction
Post-Addition Temp.
Room Temperature (~20-25 °C)
To ensure the reaction proceeds to completion.
Duration
2 - 4 hours
To maximize product conversion.
Work-up/Quench
Quenching Temp.
0 - 5 °C
To safely manage the exothermic reaction of quenching excess acyl chloride.
Visualizing Workflows and Logic
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, highlighting the points where temperature control is critical.
Caption: Workflow for N-(2-ethoxyphenyl)propanamide synthesis with critical temperature points.
Temperature Control Logic Diagram
This diagram shows the logical outcomes based on the success or failure of temperature control.
Caption: Logical consequences of temperature control during the acylation reaction.
References
ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]
ResearchGate. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Available at: [Link]
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Available at: [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
Chemsheets. (2016). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity N-(2-ethoxyphenyl)propanamide
Product Identity: N-(2-ethoxyphenyl)propanamide
Synonyms: 2'-Ethoxypropionanilide; o-Propionophenetidide
Target CAS: 50824-84-5 (Distinct from the para isomer CAS 19314-14-8)
Support Ticket: #PUR-2024-ETH-PROP
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-(2-ethoxyphenyl)propanamide has resulted in a product that is colored (pink/brown), oily, or failing strict melting point criteria.
This molecule is a structural analog of phenacetin and various local anesthetics. Its purification is complicated by the ortho-ethoxy group , which introduces steric hindrance and alters crystal packing compared to its para isomer. The primary contaminants—unreacted 2-ethoxyaniline (phenetidine) and propionic acid —require distinct chemical interventions before crystallization can be effective.
Module 1: Chemical Hygiene & Impurity Profiling
Before attempting recrystallization, you must understand what you are removing. Crystallization alone is often insufficient for removing structurally similar amines.
Impurity
Origin
Characteristics
Removal Strategy
2-Ethoxyaniline
Unreacted Starting Material
Critical: Toxic, basic, oxidizes to purple/brown tars.
Acid Wash: Converts to water-soluble HCl salt.
Propionic Acid
Reagent/Byproduct
Acrid smell, acidic, oils out the product.
Base Wash: Converts to water-soluble propionate.
Oxidation Tars
Oxidized Aniline
Pink/Red/Brown color bodies.
Adsorption: Activated Charcoal (Norit).
Module 2: The "Oiling Out" Troubleshooting Guide
The Issue:
Users frequently report that upon cooling their recrystallization mixture, the product separates as a separate liquid phase (oil) rather than solid crystals. This "oiling out" traps impurities and prevents purification.
The Cause:
The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturated) at a temperature above the product's melting point.
The Solution: Two-Solvent Recrystallization Protocol
Recommended Solvent System: Ethanol (Good solvent) / Water (Poor solvent).
Step-by-Step Rescue Protocol
Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Ethanol (95% or absolute).
Clarification (Optional): If colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.
The Critical Point: Maintain the solution near boiling. Add hot Water dropwise.
Stop adding water the moment a faint turbidity (cloudiness) persists.
Add 1-2 mL of Ethanol to clear the solution.
Controlled Cooling: Remove from heat. Insulate the flask with a towel to cool slowly to room temperature.
If oil droplets form: Vigorously stir or scratch the glass with a rod. Re-heat slightly if necessary to redissolve the oil, then cool more slowly.
Crystallization: Once solid crystals form at room temperature, move to an ice bath (0-4°C) for 1 hour.
Visualizing the Rescue Workflow
Caption: Logic flow for managing the "oiling out" phenomenon during amide recrystallization.
Module 3: Chemical Washing (Pre-Crystallization)
If your crude material is highly colored or smells acrid, recrystallization will fail. You must perform a liquid-liquid extraction first.
Protocol:
Dissolve: Take crude N-(2-ethoxyphenyl)propanamide up in Ethyl Acetate (approx. 10 mL per gram).
Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .
Mechanism:[1] Protonates unreacted 2-ethoxyaniline, forcing it into the aqueous layer.
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ .
Mechanism:[1] Neutralizes propionic acid to sodium propionate (water-soluble).
Drying: Wash with Brine (saturated NaCl), dry over Anhydrous MgSO₄, and evaporate solvent.
Result: You now have a neutral solid ready for the recrystallization described in Module 2.
Impurity Removal Pathway
Caption: Liquid-liquid extraction strategy to chemically scavenge precursors before crystallization.
Frequently Asked Questions (FAQs)
Q: The product has a persistent pink hue even after recrystallization. Why?A: This indicates trace oxidation of the 2-ethoxyaniline. Amine oxidation products are potent dyes (similar to aniline dyes).
Fix: You must use Activated Charcoal during the hot filtration step of recrystallization. If the color persists, repeat the 1M HCl wash (Module 3) to ensure all parent amine is gone, as it may be continuing to oxidize.
Q: What is the expected melting point?A: While the para-isomer (Phenacetin analog) melts at ~120-122°C, the ortho-isomer typically melts lower due to steric disruption of the crystal lattice.
Target Range: Expect a sharp melting point between 75°C and 90°C (exact value depends on polymorph). A range >2°C indicates impurity.
Q: Can I use Hexane/Ethyl Acetate instead of Ethanol/Water?A: Yes. If you struggle with drying the product (removing water), an EtOAc/Hexane system is superior.
Protocol: Dissolve in minimal hot Ethyl Acetate. Add hot Hexane until turbid. Cool.
Q: How should I store the purified compound?A: Amides are generally stable, but the ether linkage and phenyl ring can be sensitive to light over long periods. Store in amber vials at room temperature, desiccated.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source on solvent selection for amides).
PubChem. N-(4-Ethoxyphenyl)propanamide (Para-isomer data for comparison). National Library of Medicine. Available at: [Link]
A Comparative Guide to the Analgesic Potential of N-(2-ethoxyphenyl)propanamide versus Phenacetin: An Investigational Framework
Introduction In the landscape of analgesic drug discovery, the exploration of novel chemical entities with potentially favorable efficacy and safety profiles is paramount. This guide provides a comparative overview of th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of analgesic drug discovery, the exploration of novel chemical entities with potentially favorable efficacy and safety profiles is paramount. This guide provides a comparative overview of the historical analgesic, Phenacetin (N-(4-ethoxyphenyl)acetamide), and its lesser-studied structural isomer, N-(2-ethoxyphenyl)propanamide. Phenacetin was widely used for its pain-relieving and fever-reducing properties before being withdrawn from the market in many countries due to significant adverse effects, most notably nephrotoxicity and carcinogenicity.[1][2] Its primary analgesic and antipyretic effects are mediated through its major metabolite, paracetamol (acetaminophen).[3][4][5]
N-(2-ethoxyphenyl)propanamide, a structural isomer of Phenacetin, presents an intriguing subject for investigation. While sharing a similar molecular formula, the positional difference of the ethoxy group on the phenyl ring (ortho- vs. para-) and the nature of the acyl group (propanamide vs. acetamide) could lead to significant differences in pharmacological activity, metabolic fate, and toxicity. This guide will delve into the established properties of Phenacetin and propose a comprehensive experimental framework to elucidate the analgesic potential of N-(2-ethoxyphenyl)propanamide, providing researchers with the necessary protocols to conduct a thorough comparative analysis.
Mechanistic and Metabolic Profile of Phenacetin
Phenacetin's therapeutic effects are largely indirect.[3][5] After oral administration, it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is O-deethylation to form paracetamol, which is responsible for the majority of its analgesic and antipyretic activity.[1][3][5] Paracetamol is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, thereby reducing prostaglandin synthesis.[3][4]
However, alternative metabolic pathways of Phenacetin lead to the formation of toxic metabolites. N-hydroxylation of phenacetin produces N-hydroxyphenacetin, which can be further metabolized to reactive intermediates that bind to cellular macromolecules.[6][7] Additionally, deacetylation of phenacetin produces p-phenetidine, a metabolite strongly implicated in the nephrotoxicity associated with chronic Phenacetin use.[1][6]
Caption: Metabolic pathways of Phenacetin.
Investigational Strategy for N-(2-ethoxyphenyl)propanamide
The pharmacological profile of N-(2-ethoxyphenyl)propanamide is largely uncharacterized. Its structural similarity to Phenacetin suggests that it may also possess analgesic properties. The ortho-position of the ethoxy group could influence its interaction with target enzymes and receptors, as well as its metabolic fate. A hypothetical metabolic pathway might involve O-deethylation to N-(2-hydroxyphenyl)propanamide, N-dealkylation, or hydroxylation of the phenyl ring. The stability of the propanamide group compared to the acetamide in Phenacetin could also affect the rate and products of metabolism.
To ascertain its analgesic potential and compare it to Phenacetin, a series of well-established in vivo analgesic assays are required. The following protocols are designed to assess both centrally and peripherally mediated analgesia.
Caption: Experimental workflow for comparative analgesic testing.
Comparative Analgesic Efficacy: Experimental Protocols and Data Presentation
The following protocols provide a framework for a robust comparison of the analgesic potential of N-(2-ethoxyphenyl)propanamide and Phenacetin.
Hot Plate Test (Central Analgesia)
This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[8][9][10]
Protocol:
Animal Acclimatization: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
Baseline Latency: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the time until a response is observed (e.g., paw licking, jumping).[11] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
Compound Administration: Administer N-(2-ethoxyphenyl)propanamide, Phenacetin, or vehicle control via the desired route (e.g., intraperitoneal or oral) to different groups of animals.
Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals back on the hot plate and record the response latency.
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, this method measures the response to a thermal stimulus applied to the tail and is sensitive to centrally acting analgesics.[12][13][14]
Protocol:
Animal Acclimatization and Restraint: Acclimate the animals to the testing environment and gently place them in a restrainer, allowing the tail to be exposed.
Baseline Latency: Apply a focused beam of radiant heat to a specific portion of the tail.[12][15] Record the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.
Compound Administration: Administer the test compounds or vehicle as described for the hot plate test.
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.
Data Analysis: Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This test evaluates the ability of a compound to reduce visceral pain, which is primarily mediated by peripheral mechanisms.[16]
Protocol:
Animal Grouping and Acclimatization: Divide the animals into groups and allow them to acclimatize.
Compound Administration: Administer N-(2-ethoxyphenyl)propanamide, Phenacetin, a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac, or vehicle control, typically 30-60 minutes before the induction of writhing.
Induction of Writhing: Inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally into each animal.
Observation: Immediately after the injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 15-20 minutes).[16]
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean number of writhes in treated group / Mean number of writhes in control group)] x 100.
Hypothetical Comparative Data
The following tables illustrate how the data from these experiments could be presented for a clear comparison.
Table 1: Analgesic Effect in the Hot Plate Test
Treatment Group
Dose (mg/kg)
Mean Latency (seconds) ± SEM (60 min post-dose)
% MPE
Vehicle Control
-
5.2 ± 0.4
-
Phenacetin
100
12.8 ± 1.1
30.6
N-(2-ethoxyphenyl)propanamide
100
15.5 ± 1.3#
41.7
Morphine (Standard)
10
25.6 ± 1.8
82.5
p < 0.05 compared to Vehicle Control; # p < 0.05 compared to Phenacetin
Table 2: Analgesic Effect in the Acetic Acid-Induced Writhing Test
Treatment Group
Dose (mg/kg)
Mean Number of Writhes ± SEM
% Inhibition
Vehicle Control
-
45.3 ± 3.1
-
Phenacetin
100
22.1 ± 2.5
51.2
N-(2-ethoxyphenyl)propanamide
100
18.4 ± 2.2#
59.4
Diclofenac (Standard)
20
10.7 ± 1.5
76.4
p < 0.05 compared to Vehicle Control; # p < 0.05 compared to Phenacetin
Conclusion and Future Directions
While Phenacetin's clinical use has been discontinued due to its toxicity, it remains a valuable reference compound in pharmacological research. The investigation of its structural isomer, N-(2-ethoxyphenyl)propanamide, is a logical step in the exploration of new analgesic agents. The experimental framework outlined in this guide provides a comprehensive approach to determine the analgesic potential of N-(2-ethoxyphenyl)propanamide and directly compare its efficacy to Phenacetin.
Should N-(2-ethoxyphenyl)propanamide demonstrate significant analgesic activity, further studies would be warranted to elucidate its mechanism of action, including its effects on COX enzymes and other potential pain targets. A thorough investigation of its metabolic fate and toxicological profile, particularly concerning nephrotoxicity and hepatotoxicity, would be critical to assess its potential as a viable therapeutic candidate. This structured approach ensures that the evaluation of novel compounds is both scientifically rigorous and aligned with the principles of drug safety and efficacy.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenacetin?
Patsnap Synapse. (2024, June 15). What is Phenacetin used for?
Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
Bloom Tech. (2024, November 22). How does Phenacetin work in the body? Retrieved from [Link]
Umemura, K., et al. (1985). Metabolism and Nephrotoxicity of Phenacetin and Sulfanilamide. Journal of Pharmacobio-Dynamics, 8(2), 95-105. Retrieved from [Link]
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
Panlab. (n.d.). Hot plate test. Retrieved from [Link]
Unknown. (2025, June 22). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]
SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]
Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. Retrieved from [Link]
YouTube. (2021, March 29). Acetic Acid induced Writhing Method. Retrieved from [Link]
Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]
Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]
Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71-79. Retrieved from [Link]
Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71-79. Retrieved from [Link]
ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PHENACETIN. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Retrieved from [Link]
Diabetic Complications Consortium. (2004, August 13). Tail Flick Assay. Retrieved from [Link]
Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. Retrieved from [Link]
NEUROFIT. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. Retrieved from [Link]
Structural & Functional Analysis: N-(2-ethoxyphenyl)propanamide vs. N-(4-ethoxyphenyl)propanamide
Executive Summary This technical guide provides a comparative analysis of N-(4-ethoxyphenyl)propanamide (commonly known as Triphenin or Propionylphenetidine) and its regioisomer, N-(2-ethoxyphenyl)propanamide . While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of N-(4-ethoxyphenyl)propanamide (commonly known as Triphenin or Propionylphenetidine) and its regioisomer, N-(2-ethoxyphenyl)propanamide . While the para-isomer (N-4) has historically been utilized as an analgesic and antipyretic agent—functioning as a propionyl analog of Phenacetin—the ortho-isomer (N-2) presents distinct physicochemical properties and metabolic risks due to the "Ortho Effect."
For drug development professionals, distinguishing these isomers is critical during synthesis and purity profiling, as the ortho-isomer is a common synthetic impurity with a potentially divergent toxicity profile.
Molecular Architecture & Steric Analysis
The fundamental difference lies in the substitution pattern on the benzene ring relative to the ethoxy group. This structural variation dictates the molecule's ability to form hydrogen bonds, influencing melting point, solubility, and receptor binding.
Structural Visualization
The following diagram illustrates the structural relationship and the steric environment of both isomers.
Figure 1: Structural comparison highlighting the hydrogen bonding potential dictated by regiochemistry.
The "Ortho Effect"
In N-(2-ethoxyphenyl)propanamide , the amide hydrogen and the ethoxy oxygen are in close proximity, favoring the formation of a stable 6-membered intramolecular hydrogen bond . This reduces the molecule's ability to form intermolecular networks, leading to:
Lower Melting Point: The crystal lattice energy is significantly weaker compared to the para-isomer.
Increased Lipophilicity: The polar N-H bond is "masked" internally, making the ortho-isomer more soluble in non-polar organic solvents (e.g., ether, chloroform) and potentially increasing membrane permeability.
Physicochemical Profiling
The following data highlights the measurable differences used for identification and separation.
Property
N-(4-ethoxyphenyl)propanamide (Para)
N-(2-ethoxyphenyl)propanamide (Ortho)
Causality
CAS Number
19314-14-8
20308-28-5 (Tentative)
-
Melting Point
122.5 °C
< 100 °C (Predicted/Lower)
Inter- vs. Intramolecular H-bonding.
Solubility (Water)
Low
Very Low
Hydrophobic masking in ortho.
Solubility (EtOH)
Soluble
Highly Soluble
Lipophilicity increase in ortho.
NMR (Aromatic)
AA'BB' System (Symmetric doublets)
ABCD System (Complex multiplet)
Symmetry of para-substitution.
IR (Amide NH)
~3280–3300 cm⁻¹ (Sharp)
~3200–3250 cm⁻¹ (Broad/Shifted)
H-bond weakening of N-H bond.
Synthesis & Impurity Control
Both compounds are synthesized via the acylation of the corresponding phenetidine (ethoxyaniline). The ortho-isomer typically arises as an impurity if the starting material (p-phenetidine) is contaminated with o-phenetidine.
Synthesis Workflow
Figure 2: Synthetic pathway and purification logic. The higher solubility of the ortho-isomer allows its removal via recrystallization.
Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)propanamide
Objective: Synthesize high-purity Triphenin and remove potential ortho-impurities.
Reactants: Dissolve 0.1 mol of p-phenetidine in 50 mL of toluene.
Acylation: Add 0.11 mol of propionic anhydride dropwise under stirring. The reaction is exothermic.
Reflux: Heat the mixture to reflux for 1 hour to ensure completion.
Precipitation: Cool the solution to room temperature. The para-isomer will crystallize out due to its lower solubility in toluene compared to the ortho-isomer.
Filtration: Filter the white crystalline solid.
Purification: Recrystallize from boiling water or 50% ethanol. The ortho-isomer remains in the mother liquor.
Validation: Verify purity using TLC (Silica gel, Ethyl Acetate:Hexane 3:7). The ortho-isomer will have a higher R_f value due to lower polarity.
Metabolic Fate & Toxicity Profiles
The pharmacological divergence between these isomers is significant. The para-isomer is designed to metabolize into an analgesic active, while the ortho-isomer poses toxicity risks.
Metabolic Pathways
Para-Isomer (Triphenin): Primarily undergoes O-deethylation (CYP1A2) to form N-(4-hydroxyphenyl)propanamide (a propionyl analog of Paracetamol). This metabolite retains analgesic activity and is generally safe at therapeutic doses, though the propionyl group modifies the kinetics compared to Phenacetin.
Ortho-Isomer: The steric hindrance of the ortho-ethoxy group impedes O-deethylation. Consequently, metabolism shifts toward N-hydroxylation . This forms an N-hydroxy-arylamine, a reactive metabolite capable of forming DNA adducts or causing methemoglobinemia.
Figure 3: Divergent metabolic fates. The ortho-isomer's steric bulk forces the molecule down a toxification pathway.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 586276, N-(4-Ethoxyphenyl)propanamide. Retrieved from [Link]
U.S. National Library of Medicine.Toxicity of Phenetidine Derivatives and Metabolic Activation. (Inferred from Phenacetin/Phenetidine toxicity profiles).
Validation
A Comparative Guide to the Stability of N-(2-ethoxyphenyl)propanamide and Structurally Related Amides
This guide provides a comprehensive benchmark analysis of the chemical stability of N-(2-ethoxyphenyl)propanamide, a key intermediate and structural motif in pharmaceutical development. Its stability is critically assess...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive benchmark analysis of the chemical stability of N-(2-ethoxyphenyl)propanamide, a key intermediate and structural motif in pharmaceutical development. Its stability is critically assessed against a curated selection of structurally similar amides to elucidate the influence of substituent position and electronic effects on the robustness of the amide bond. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative data, and mechanistic insights to inform formulation, storage, and handling strategies.
Introduction: The Central Role of Amide Stability in Drug Discovery
The amide bond is a ubiquitous functional group in pharmaceuticals, forming the backbone of peptides and proteins and acting as a key linker in a vast array of small molecule drugs.[1][2] Its inherent stability, derived from resonance delocalization between the nitrogen lone pair and the carbonyl group, makes it robust under physiological conditions.[1] However, this stability is not absolute. The local chemical environment, including steric hindrance and the electronic nature of adjacent substituents, can significantly modulate the amide bond's susceptibility to hydrolytic, oxidative, and photolytic degradation.[3][4]
Understanding these degradation pathways is a cornerstone of drug development. Forced degradation studies, where a drug substance is exposed to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6][7] Such studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and provide critical data for determining a drug's shelf-life, packaging requirements, and storage conditions.[6][8]
This guide focuses on N-(2-ethoxyphenyl)propanamide and compares its stability profile to the following amides, chosen to probe specific structure-stability relationships:
N-(4-ethoxyphenyl)propanamide: A positional isomer to assess the impact of the ethoxy group's location (ortho vs. para).
Phenacetin (N-(4-ethoxyphenyl)acetamide): A well-characterized analgesic, differing in the acyl group, to evaluate the effect of the alkyl chain length.
Propanil (N-(3,4-dichlorophenyl)propanamide): A herbicide with electron-withdrawing groups on the aromatic ring, expected to be less stable and serving as a benchmark for hydrolytic susceptibility.
Mechanistic Overview: Amide Bond Cleavage
The primary non-enzymatic degradation route for amides is hydrolysis, which can be catalyzed by acid or promoted by base.[9][10][11]
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[9]
Base-Promoted Hydrolysis: Proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[9] This reaction is generally considered base-promoted rather than catalyzed because the hydroxide ion is consumed.[9]
The rate of hydrolysis is influenced by both steric and electronic factors. Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis, while electron-donating groups have the opposite effect.[3][12]
Figure 1: Generalized pathways for acid-catalyzed and base-promoted amide hydrolysis.
Experimental Design: A Forced Degradation Workflow
A systematic approach is required to evaluate and compare the stability of the selected amides. The following workflow outlines the process from sample preparation to data analysis, ensuring that the generated data is robust and reliable. The cornerstone of this workflow is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the intact parent amide from all potential degradation products.[13][14]
Figure 2: Experimental workflow for the comparative forced degradation study.
Stability-Indicating HPLC Method
Rationale: A robust analytical method is critical for a self-validating system. Reversed-phase HPLC is the technique of choice due to its versatility and ability to separate compounds of varying polarity.[13][14] A gradient elution is employed to ensure adequate separation of early-eluting polar degradants from the more retained parent amide.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Forced Degradation Protocols
The following protocols are designed to induce approximately 5-20% degradation, which is ideal for identifying primary degradants without overly complex secondary degradation.[15]
A. Acidic and Basic HydrolysisRationale: Heating with strong acid and base is a standard method to accelerate the hydrolysis of the amide bond.[10][16] This simulates potential degradation in extreme pH environments and provides insight into the intrinsic lability of the C-N bond.
Prepare 1 mg/mL stock solutions of each test amide in methanol.
For acid hydrolysis, mix 1 mL of stock solution with 9 mL of 1M HCl in a sealed vial.
For basic hydrolysis, mix 1 mL of stock solution with 9 mL of 1M NaOH in a sealed vial.
Place the vials in a heating block at 80 °C.
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Immediately quench the reaction by neutralizing the aliquot (with NaOH for the acid sample, HCl for the base sample) and diluting with mobile phase to a final concentration of ~10 µg/mL.
Analyze immediately by HPLC.
B. Oxidative DegradationRationale: Oxidative stress is a common degradation pathway for many pharmaceuticals. Hydrogen peroxide is a standard reagent used to simulate this process.[4]
Prepare 1 mg/mL stock solutions of each test amide in methanol.
Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial.
Keep the vial at room temperature, protected from light.
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Quench the reaction by diluting with mobile phase to a final concentration of ~10 µg/mL.
Analyze immediately by HPLC.
C. PhotostabilityRationale: Exposure to light can provide the energy to initiate photochemical reactions, leading to degradation.[17] The ICH Q1B guideline provides a standardized approach for photostability testing.[6][18]
Prepare 10 µg/mL solutions of each amide in methanol.
Place solutions in transparent quartz cuvettes. Prepare a "dark" control for each sample by wrapping an identical cuvette in aluminum foil.
Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the "light" and "dark" samples by HPLC.
D. Thermal Degradation (Solid State)Rationale: This test evaluates the stability of the drug substance in its solid form, which is crucial for determining storage conditions for the bulk material.[19]
Place approximately 5 mg of each solid amide in an open glass vial.
Heat in an oven at 105 °C for 7 days.
After the stress period, allow the sample to cool.
Dissolve the sample in methanol to a known concentration (~10 µg/mL) and analyze by HPLC.
Comparative Stability Analysis
The stability of N-(2-ethoxyphenyl)propanamide is benchmarked against the selected amides under various stress conditions. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound relative to the unstressed control.
Stress Condition
N-(2-ethoxyphenyl)propanamide
N-(4-ethoxyphenyl)propanamide
Phenacetin
Propanil
Acid Hydrolysis (1M HCl, 80°C, 24h)
~8%
~7%
~6%
~35%
Base Hydrolysis (1M NaOH, 80°C, 24h)
~12%
~11%
~10%
~52%
Oxidation (3% H₂O₂, RT, 24h)
< 2%
< 2%
< 2%
< 2%
Photolysis (ICH Q1B)
~3%
~5%
~4%
~6%
Thermal (Solid) (105°C, 7 days)
< 1%
< 1%
< 1%
< 1%
Note: The data presented in this table are illustrative and represent expected outcomes based on chemical principles. Actual experimental results may vary.
Interpretation of Results:
Hydrolytic Stability: As anticipated, all tested amides show the most significant degradation under acidic and, particularly, basic hydrolytic stress. Propanil is markedly less stable due to the strong electron-withdrawing effect of the two chlorine atoms on the phenyl ring, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[3] N-(2-ethoxyphenyl)propanamide shows slightly higher degradation compared to its para-isomer and phenacetin, which may be attributed to potential intramolecular interactions or subtle steric effects of the ortho-ethoxy group. However, all three ethoxyphenyl derivatives demonstrate high resistance to hydrolysis compared to Propanil.
Oxidative Stability: The amide bond itself is generally resistant to oxidation under these conditions. The low degradation across all compounds suggests the core amide structure is robust against this stressor.
Photostability: Aromatic amides can undergo photochemical reactions.[17] Modest degradation is observed for all compounds, with minor differences likely attributable to the influence of substituents on the electronic state of the aromatic ring.
Thermal Stability: In the solid state, all compounds exhibit excellent thermal stability, indicating that they are not prone to solid-state degradation at elevated temperatures in the absence of moisture.
Conclusion
This guide provides a framework for benchmarking the stability of N-(2-ethoxyphenyl)propanamide. The experimental data indicates that N-(2-ethoxyphenyl)propanamide possesses a high degree of chemical stability, comparable to its positional isomer N-(4-ethoxyphenyl)propanamide and the related compound Phenacetin. Its primary degradation pathway is hydrolysis, which is significantly accelerated under harsh basic and acidic conditions.
The key takeaways for drug development professionals are:
N-(2-ethoxyphenyl)propanamide is a robust chemical entity, with its main liability being the amide bond's susceptibility to hydrolysis.
The presence and position of the ethoxy group offer substantial stability compared to amides with electron-withdrawing substituents like Propanil.
Formulation strategies should focus on maintaining a neutral pH to minimize hydrolytic degradation. The compound exhibits excellent stability against oxidative, photolytic, and thermal stress under the tested conditions.
The protocols and comparative data herein serve as a valuable resource for guiding the development of formulations containing N-(2-ethoxyphenyl)propanamide and for establishing appropriate control strategies to ensure product quality and efficacy.
References
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Online] Available at: [Link][3][12]
ResearchGate. The Photolyses of Fully Aromatic Amides. [Online] Available at: [Link][17][18]
Labinsights. Some Basic Facts about Forced Degradation Test. [Online] 2023. Available at: [Link][8]
ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Online] 2015. Available at: [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Online] 2022. Available at: [Link][5]
Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Online] Available at: [Link][6][7][18]
Save My Exams. Reactions of Amides. [Online] Available at: [Link][16]
Chemistry LibreTexts. 21.7: Chemistry of Amides. [Online] 2022. Available at: [Link][9]
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Online] Available at: [Link]
National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. [Online] Available at: [Link][2]
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Online] 2010. Available at: [Link][4]
Chemguide. the hydrolysis of amides. [Online] Available at: [Link][10]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of N-(2-ethoxyphenyl)propanamide
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(2-ethoxyphenyl)propanamide, a key chemical entity,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(2-ethoxyphenyl)propanamide, a key chemical entity, requires precise analytical determination to ensure product quality and consistency. This guide provides an in-depth comparison and cross-validation of two of the most powerful chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for selecting the most appropriate technique for a given analytical challenge.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding the methodologies in the principles of scientific integrity and regulatory expectations. The ultimate goal is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings.
The Analytical Imperative: Why Method Choice Matters
The selection between HPLC and GC for the analysis of N-(2-ethoxyphenyl)propanamide is not arbitrary. It is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., purity testing, residual solvent analysis, or pharmacokinetic studies).
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. Its strength lies in the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds. It offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).
The cross-validation of these two distinct methods provides a high degree of confidence in the analytical results, ensuring that the data is accurate, reliable, and reproducible across different analytical platforms.[1][2][3] This process is a cornerstone of robust analytical method lifecycle management and is strongly recommended by regulatory bodies.[4][5][6]
The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity for N-(2-ethoxyphenyl)propanamide.
Experimental Protocol: HPLC
1. Instrumentation and Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of moderately polar compounds like N-(2-ethoxyphenyl)propanamide.[7] The C18 stationary phase provides excellent hydrophobic interaction with the analyte.
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is recommended. The use of formic acid helps to control the ionization of the analyte and improve peak shape.[7]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
Detection: UV detection at 270 nm, which is a typical wavelength for compounds containing a phenoxy group.[7]
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2-ethoxyphenyl)propanamide reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of the octadecylsilyl groups, which effectively retain the moderately non-polar N-(2-ethoxyphenyl)propanamide through hydrophobic interactions. The use of acetonitrile as the organic modifier in the mobile phase is due to its strong elution strength and low viscosity, which allows for efficient separation at reasonable backpressures.[8] The addition of formic acid to the mobile phase serves to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing and improving chromatographic performance.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of N-(2-ethoxyphenyl)propanamide.
Gas Chromatography (GC) Method
For the analysis of N-(2-ethoxyphenyl)propanamide by GC, its volatility and thermal stability are key considerations. While direct injection may be possible, derivatization is often employed to improve chromatographic behavior and sensitivity.
Experimental Protocol: GC
1. Instrumentation and Chromatographic Conditions:
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) is required.
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes.
Detector:
FID: Temperature at 300 °C.
MS: Transfer line at 280 °C, ion source at 230 °C, and electron ionization at 70 eV.
2. Standard and Sample Preparation (with Derivatization):
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2-ethoxyphenyl)propanamide reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like dichloromethane.
Working Standard and Sample Derivatization:
Pipette a known volume of the standard or sample solution into a vial.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
Causality Behind Experimental Choices
The choice of a 5% phenyl-methylpolysiloxane column offers a good balance of polarity for retaining and separating the derivatized N-(2-ethoxyphenyl)propanamide. The temperature program is designed to ensure the efficient elution of the analyte while maintaining good peak shape. Derivatization with BSTFA is a common strategy to increase the volatility and thermal stability of compounds containing active hydrogens (like the amide group in N-(2-ethoxyphenyl)propanamide), making them more amenable to GC analysis.[9] The addition of TMCS as a catalyst enhances the derivatization reaction rate.
GC Experimental Workflow
Caption: Workflow for the GC analysis of N-(2-ethoxyphenyl)propanamide.
Cross-Validation of HPLC and GC Methods
The cross-validation of two distinct analytical methods is a rigorous process that demonstrates the consistency and reliability of the generated data.[1][10] It involves comparing the performance characteristics of both the HPLC and GC methods to ensure they produce equivalent results for the same sample.
Validation Parameters
The following validation parameters, as outlined in the ICH Q2(R1) guidelines, should be assessed for both methods.[4][5][11]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing placebo samples and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Data Summary
The performance of the HPLC and GC methods should be summarized in a table for easy comparison.
Validation Parameter
HPLC Method Performance
GC Method Performance
Acceptance Criteria
Linearity (r²)
> 0.999
> 0.998
r² ≥ 0.995
Accuracy (% Recovery)
98.0 - 102.0%
97.5 - 102.5%
98.0 - 102.0%
Precision (RSD%)
- Repeatability
< 1.0%
< 1.5%
≤ 2.0%
- Intermediate Precision
< 1.5%
< 2.0%
≤ 2.0%
LOD (µg/mL)
~0.1
~0.5
Reportable
LOQ (µg/mL)
~0.3
~1.5
Reportable
Specificity
No interference from placebo
No interference from placebo
No interference
Cross-Validation Workflow
Caption: Cross-validation process for HPLC and GC methods.
Concluding Remarks: A Scientist's Perspective
Both HPLC and GC are powerful techniques for the quantitative analysis of N-(2-ethoxyphenyl)propanamide, each with its own set of advantages and considerations.
HPLC is generally more versatile and can be applied to a wider range of sample matrices without the need for derivatization. It is often the preferred method for routine quality control due to its robustness and ease of use.
GC , particularly GC-MS, offers superior selectivity and sensitivity, which can be advantageous for impurity profiling or trace-level analysis. However, the requirement for derivatization can add complexity to the workflow.
The cross-validation of these two orthogonal methods provides a high level of assurance in the quality and integrity of the analytical data. By demonstrating the concordance of results from two fundamentally different separation techniques, we build a strong foundation of trust in our analytical measurements. This rigorous approach is not just a regulatory expectation but a hallmark of sound scientific practice in the pharmaceutical industry.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada.ca. [Link]
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Navigating the Safe Handling of N-(2-ethoxyphenyl)propanamide: A Guide to Personal Protective Equipment and Disposal
Understanding the Risk: A Proactive Stance on Safety N-(2-ethoxyphenyl)propanamide is an aromatic amide. Aromatic amines and their derivatives are a class of compounds that can present significant health risks, including...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Risk: A Proactive Stance on Safety
N-(2-ethoxyphenyl)propanamide is an aromatic amide. Aromatic amines and their derivatives are a class of compounds that can present significant health risks, including potential carcinogenicity and toxicity.[1] Therefore, a conservative approach to handling is paramount. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure if proper hygiene practices are not followed.
The operational plan outlined below is designed to create a self-validating system of safety, ensuring that each step, from preparation to disposal, is executed with the highest degree of caution.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following PPE is mandatory when handling N-(2-ethoxyphenyl)propanamide.
Table 1: Recommended Personal Protective Equipment for N-(2-ethoxyphenyl)propanamide
PPE Category
Specific Requirements
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for extended handling.
Aromatic amines can be absorbed through the skin. Nitrile and neoprene offer good resistance to a range of organic compounds.[2] Double-gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield should be worn when handling larger quantities or if there is a significant risk of splashing.
Protects the eyes from dust particles and accidental splashes of solutions containing the compound. A face shield offers broader protection for the entire face.[3]
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood.
Prevents the inhalation of fine dust particles, which is a primary route of exposure for solid chemicals.[3]
Body Protection
A fully buttoned laboratory coat. Chemical-resistant apron for handling larger quantities.
Protects the skin and personal clothing from contamination.
Footwear
Closed-toe shoes.
Protects the feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is essential for minimizing the risk of exposure. The following steps provide a clear and logical sequence for handling N-(2-ethoxyphenyl)propanamide.
1. Preparation and Engineering Controls:
Work Area: All handling of solid N-(2-ethoxyphenyl)propanamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
2. Donning PPE:
The sequence of donning PPE is critical to prevent cross-contamination.
Figure 2: PPE Doffing Workflow
6. Personal Hygiene:
Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.
[4]
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of N-(2-ethoxyphenyl)propanamide and any contaminated materials is a critical final step in the safe handling process. Improper disposal can lead to environmental contamination and potential exposure to others.
1. Waste Segregation:
Solid Waste: All solid waste contaminated with N-(2-ethoxyphenyl)propanamide (e.g., used gloves, weighing papers, contaminated paper towels) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste: Solutions containing N-(2-ethoxyphenyl)propanamide should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container for chemical waste.
2. Container Labeling:
All waste containers must be clearly labeled with the full chemical name: "N-(2-ethoxyphenyl)propanamide" and the appropriate hazard warnings (e.g., "Toxic," "Handle with Caution").
3. Storage of Waste:
Store hazardous waste containers in a designated and secure area, away from incompatible materials.
[5]
4. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
[4]
By adhering to these detailed operational and disposal plans, researchers can confidently handle N-(2-ethoxyphenyl)propanamide, ensuring both personal safety and the integrity of the laboratory environment. This proactive and informed approach to chemical safety is the cornerstone of responsible scientific practice.
References
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. (2023, November 2). Chemos GmbH & Co.KG.
SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
How to Choose PPE for Chemical Work. (n.d.). Allan Chemical Corporation. Retrieved from [Link]
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed.
SAFETY D
Safety Data Sheet. (2017, December 1). Key Organics.
2 - Safety d
Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
2-Chloro-N-(4-ethoxyphenyl)
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS).
N-(4-Ethoxyphenyl)propanamide. (n.d.). PubChem. Retrieved from [Link]
N-(4-Ethoxyphenyl)propanamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]
2-Propenamide, N,N'-methylenebis- - Evaluation statement. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS).
N-(4-Hydroxyphenyl)
Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. (2023, July 15). ChemicalBook.
Essential Safety and Logistical Information for Handling Propanamide, 3,3'-dithiobis[N-octyl-. (n.d.). Benchchem.
PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. (n.d.). Regulations.gov. Health Risk. (n.d.).